molecular formula C10H13NO2 B1328936 N-[(4-methoxyphenyl)methyl]acetamide CAS No. 35103-34-5

N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B1328936
CAS No.: 35103-34-5
M. Wt: 179.22 g/mol
InChI Key: VGCSNHYGZYURJQ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . Its chemical structure features an acetamide group linked to a 4-methoxybenzyl group. This compound is identified by several identifiers, including its CAS Registry Number (35103-34-5), SMILES (C1=C(C=CC(=C1)CNC(=O)C)OC), and InChIKey (VGCSNHYGZYURJQ-UHFFFAOYSA-N) . Acetamide derivatives are a significant class of compounds in scientific research due to their diverse biological and chemical properties. Related compounds in the acetamide family have been studied for various applications, including demonstrating corrosion inhibition for industrial metals like carbon steel in saline environments and showing antibacterial and fungicidal activities against certain phytopathogens . These findings highlight the potential of the acetamide core as a valuable scaffold in materials science and agrochemical research. The specific research applications and detailed mechanism of action for N-[(4-Methoxyphenyl)methyl]acetamide are areas for further investigation by qualified researchers. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-9-3-5-10(13-2)6-4-9/h3-6H,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCSNHYGZYURJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188603
Record name N-((4-methoxyphenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35103-34-5
Record name N-((4-methoxyphenyl)methyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035103345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-methoxyphenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N-[(4-methoxyphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of N-[(4-methoxyphenyl)methyl]acetamide (CAS No. 35103-34-5), a versatile chemical compound with relevance in materials science and drug discovery. This guide details its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its spectroscopic signature, reactivity, and documented applications. Particular emphasis is placed on the practical causality behind experimental methodologies, ensuring that the information is actionable for researchers, scientists, and professionals in drug development. The content is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Compound Identification and Structural Overview

N-[(4-methoxyphenyl)methyl]acetamide, also known as N-(4-Methoxybenzyl)acetamide, is a secondary amide characterized by an acetamido group linked to a 4-methoxy-substituted benzyl moiety. This structure distinguishes it from its isomer, N-(4-methoxyphenyl)acetamide (Methacetin), where the acetamido group is directly attached to the phenyl ring. This distinction is critical for understanding its unique chemical behavior and potential applications.

The presence of a hydrogen bond donor (the N-H group), two hydrogen bond acceptors (the carbonyl and methoxy oxygens), and a rotatable benzyl-nitrogen bond imparts specific conformational flexibility and intermolecular interaction capabilities.[1] These features are fundamental to its role as a synthetic intermediate and its observed interactions with biological macromolecules.[1] The general class of N-arylacetamides serves as crucial intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds.[2]

Key Identifiers:

  • IUPAC Name: N-[(4-methoxyphenyl)methyl]acetamide[1]

  • CAS Number: 35103-34-5[1]

  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol [1]

  • Synonyms: N-(4-Methoxybenzyl)acetamide, p-methoxylbenzyl acetamide[1]

Physicochemical and Computed Properties

The physicochemical profile of a compound is essential for predicting its behavior in both chemical and biological systems. The properties of N-[(4-methoxyphenyl)methyl]acetamide, largely derived from computational models, provide insight into its solubility, membrane permeability, and potential as a drug candidate.

PropertyValueSource
Molecular Weight 179.22 g/mol PubChem CID 37050[1]
Molecular Formula C₁₀H₁₃NO₂PubChem CID 37050[1]
XLogP3 (Octanol/Water) 0.9Computed by XLogP3 3.0[1]
Hydrogen Bond Donors 1Computed by PubChem[1]
Hydrogen Bond Acceptors 2Computed by PubChem[1]
Rotatable Bonds 3Computed by PubChem[1]
Polar Surface Area 38.3 ŲComputed by Cactvs 3.4.8.24[1]
Purity (Typical) Min. 95%CymitQuimica[3]

Synthesis and Characterization Workflow

The most direct and efficient synthesis of N-[(4-methoxyphenyl)methyl]acetamide involves the N-acylation of 4-methoxybenzylamine. This well-established transformation offers high yields and straightforward purification. The choice of acetylating agent and base can be tailored to lab-specific conditions, but the underlying principle remains the nucleophilic attack of the primary amine on an electrophilic acetyl source.

Rationale for Synthetic Approach

The primary amine of 4-methoxybenzylamine is a potent nucleophile, readily attacking the carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride. Acetic anhydride is often preferred for its moderate reactivity and less hazardous byproducts (acetic acid) compared to acetyl chloride (HCl). A mild base, such as triethylamine or pyridine, is included to neutralize the acidic byproduct, driving the reaction to completion. The solvent choice, typically a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensures all reactants remain in solution without interfering with the reaction.

Detailed Experimental Protocol

Objective: To synthesize N-[(4-methoxyphenyl)methyl]acetamide via N-acylation.

Materials:

  • 4-Methoxybenzylamine

  • Acetic Anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzylamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. The base acts as a scavenger for the acetic acid formed during the reaction.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution. The dropwise addition helps control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid and unreacted acetic anhydride. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. The washes remove water-soluble byproducts and salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure N-[(4-methoxyphenyl)methyl]acetamide.

Synthesis and Validation Workflow Diagramdot

G cluster_react Reaction Phase cluster_workup Workup & Purification cluster_validate Validation Phase Reactants 1. Reactants (4-Methoxybenzylamine, Acetic Anhydride, Et3N) Setup 2. Reaction Setup (DCM, 0°C to RT) Reactants->Setup Monitor 3. Monitoring (TLC) Setup->Monitor Quench 4. Quench (aq. NaHCO3) Monitor->Quench Reaction Complete Extract 5. Extraction & Washes Quench->Extract Dry 6. Dry & Concentrate (MgSO4, Rotovap) Extract->Dry Purify 7. Purification (Recrystallization/ Chromatography) Dry->Purify NMR NMR (1H, 13C) Purify->NMR Characterization MS Mass Spec. Purify->MS Characterization IR IR Spec. Purify->IR Characterization Final Pure Product: N-[(4-methoxyphenyl)methyl]acetamide NMR->Final MS->Final IR->Final

Sources

An In-depth Technical Guide to the Synthesis of N-[(4-methoxyphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[(4-methoxyphenyl)methyl]acetamide, a notable derivative of benzylamine, holds significant interest within the realms of medicinal chemistry and drug development. Its structural motif, featuring a methoxy-substituted benzene ring coupled with an acetamide group, serves as a versatile scaffold in the synthesis of various biologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways leading to N-[(4-methoxyphenyl)methyl]acetamide, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of N-[(4-methoxyphenyl)methyl]acetamide can be strategically approached through two principal and highly effective pathways:

  • Direct Acylation of 4-Methoxybenzylamine: This is the most direct and widely employed method, involving the N-acetylation of the primary amine, 4-methoxybenzylamine. This pathway is favored for its simplicity, generally high yields, and the ready availability of starting materials.

This guide will dissect each of these pathways, elucidating the underlying chemical principles and providing practical, field-proven protocols.

Pathway 1: Direct Acylation of 4-Methoxybenzylamine

The acylation of 4-methoxybenzylamine stands as a cornerstone for the synthesis of N-[(4-methoxyphenyl)methyl]acetamide. This nucleophilic acyl substitution reaction is characterized by the attack of the nucleophilic amine on an electrophilic acetylating agent.

Mechanistic Insights

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine attacks the carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate or chloride ion) to yield the stable amide product. The presence of a base is often crucial to neutralize the acidic byproduct (acetic acid or hydrochloric acid), driving the reaction to completion.

Visualizing the Acylation Pathway

acylation_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Methoxybenzylamine 4-Methoxybenzylamine Product_Amide N-[(4-methoxyphenyl)methyl]acetamide 4-Methoxybenzylamine->Product_Amide Nucleophilic Attack Acetylating_Agent Acetic Anhydride or Acetyl Chloride Acetylating_Agent->Product_Amide Acyl Transfer Solvent_Base Aprotic Solvent (e.g., DCM, THF) + Base (e.g., TEA, Pyridine) Solvent_Base->Product_Amide Facilitates Reaction

Caption: General workflow for the acylation of 4-methoxybenzylamine.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol details a standard laboratory procedure for the synthesis of N-[(4-methoxyphenyl)methyl]acetamide using acetic anhydride as the acetylating agent.

Materials:

  • 4-Methoxybenzylamine

  • Acetic Anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzylamine (1.0 equivalent) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Acetylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirring solution. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The crude N-[(4-methoxyphenyl)methyl]acetamide can be further purified by recrystallization or column chromatography to obtain a pure solid.

Parameter Condition Rationale
Acetylating Agent Acetic AnhydrideReadily available, less corrosive than acetyl chloride.
Base TriethylamineActs as a scavenger for the acetic acid byproduct.[1][2]
Solvent DichloromethaneAprotic, dissolves reactants, and is easy to remove.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.

Pathway 2: Reductive Amination of 4-Methoxybenzaldehyde

Reductive amination provides a robust alternative for the synthesis of N-[(4-methoxyphenyl)methyl]acetamide, particularly when the corresponding amine is not the preferred starting material. This method involves the reaction of 4-methoxybenzaldehyde with an amine source, followed by the reduction of the in situ-formed imine or enamine.

Mechanistic Insights

The reaction initiates with the nucleophilic attack of an amine (in this case, derived from acetamide or ammonia followed by acetylation) on the carbonyl carbon of 4-methoxybenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then introduced to selectively reduce the imine C=N double bond to the corresponding amine.[3][4] If ammonia is used as the amine source, a subsequent acetylation step is required to yield the final product.

Visualizing the Reductive Amination Pathway

reductive_amination_pathway cluster_reactants Reactants Aldehyde 4-Methoxybenzaldehyde Imine_Formation Imine Intermediate Aldehyde->Imine_Formation Amine_Source Ammonia or Acetamide Amine_Source->Imine_Formation Product_Amine 4-Methoxybenzylamine Imine_Formation->Product_Amine Reduction Reduction Reducing Agent (e.g., NaBH4) Reduction->Product_Amine Final_Product N-[(4-methoxyphenyl)methyl]acetamide Product_Amine->Final_Product Acetylation Acetylation Acetic Anhydride Acetylation->Final_Product

Caption: Stepwise reductive amination followed by acetylation.

Experimental Protocol: Two-Step Reductive Amination and Acetylation

This protocol outlines a two-step process starting from 4-methoxybenzaldehyde.

Step 1: Synthesis of 4-Methoxybenzylamine via Reductive Amination

Materials:

  • 4-Methoxybenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: Dissolve 4-methoxybenzaldehyde (1.0 equivalent) and a suitable ammonium salt like ammonium acetate (3-5 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise to the stirring solution.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4-methoxybenzylamine. This can be used in the next step without further purification.

Step 2: Acetylation of 4-Methoxybenzylamine

The crude 4-methoxybenzylamine obtained from Step 1 can be directly used in the acetylation protocol described in Pathway 1 .

Parameter Condition Rationale
Amine Source Ammonium AcetateProvides both ammonia and a mild acidic catalyst for imine formation.
Reducing Agent Sodium BorohydrideA mild and selective reducing agent for imines.[4]
Solvent MethanolDissolves reactants and is compatible with NaBH₄.
Temperature 0 °C to Room TempControls the initial exothermic reduction and allows the reaction to proceed to completion.

Precursor Synthesis: Preparation of 4-Methoxybenzylamine

A reliable supply of the key intermediate, 4-methoxybenzylamine, is critical. While commercially available, in-house synthesis can be advantageous.

Synthesis from 4-Methoxybenzonitrile

A common laboratory-scale preparation involves the reduction of 4-methoxybenzonitrile.

Procedure:

  • In a flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of 4-methoxybenzonitrile in THF.

  • After the addition, allow the mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction and quench cautiously by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Dry and concentrate the organic extracts to yield 4-methoxybenzylamine.[5]

Conclusion

The synthesis of N-[(4-methoxyphenyl)methyl]acetamide is readily achievable through well-established synthetic organic chemistry methodologies. The direct acylation of 4-methoxybenzylamine offers the most straightforward and high-yielding approach, contingent on the availability of the starting amine. The reductive amination of 4-methoxybenzaldehyde provides a valuable and flexible alternative, allowing for the construction of the target molecule from a different set of precursors. The choice of pathway will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both routes, when executed with precision, provide reliable access to this important chemical entity for further research and development.

References

  • PrepChem. Synthesis of N-benzyl acetamide. [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • IUCr Journals. (2023). data reports N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]

  • IUCr Journals. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • The Royal Society of Chemistry. Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. [Link]

  • PubChem. N-((4-methoxyphenyl)methyl)acetamide. [Link]

  • National Center for Biotechnology Information. 4-Methoxybenzylamine. PubChem Compound Database. [Link]

  • ResearchGate. Acylation of anisole with acetic anhydride into 4‐methoxyacetophenone over (plugged) AlSBA‐15 catalysts. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]

  • Fukatsu, H., et al. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 72(8), 5296-5302. [Link]

  • YouTube. Acylation of an amine using acetic anhydride. [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]

  • PrepChem. Synthesis of N-benzylacetamide. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Semantic Scholar. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

  • Journal of the American Chemical Society. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (PDF) N-Benzylacetamide. [Link]

  • Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • ResearchGate. (PDF) N-(4-Methoxyphenyl)acetamide. [Link]

  • National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(11), 1456. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Nature Communications. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. [Link]

  • ResearchGate. Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. | Request PDF. [Link]

  • N-Terminus Acetylation Protocol. [Link]

  • The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

Sources

Technical Whitepaper: Solubility Profile and Solvent Thermodynamics of N-[(4-methoxyphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-[(4-methoxyphenyl)methyl]acetamide (Commonly: N-(4-methoxybenzyl)acetamide). As a critical intermediate in the synthesis of pharmaceuticals (e.g., melatonin analogues, peptidomimetics) and agrochemicals, understanding its solvation thermodynamics is essential for process optimization, specifically in extraction, recrystallization, and formulation.

This document synthesizes experimental data from structural analogs and thermodynamic modeling principles to establish a definitive solubility profile. It classifies solvents based on interaction potential, details a self-validating experimental protocol for solubility determination, and provides a thermodynamic framework for predictive modeling.

Physicochemical Characterization

Before addressing solubility, the solute's intrinsic properties must be defined. The presence of both a polar amide group and a lipophilic methoxybenzyl moiety creates a "push-pull" solvation mechanism.

PropertyValue / DescriptionSource/Derivation
IUPAC Name N-[(4-methoxyphenyl)methyl]acetamideStandard
Common Name N-(4-Methoxybenzyl)acetamideSynthetic Literature
CAS Number 5334-07-6 (Generic); 35103-34-5 (Specific)Chemical Indices
Molecular Formula C₁₀H₁₃NO₂Stoichiometry
Molecular Weight 179.22 g/mol Calculated
Melting Point 108–110 °C (Typical for class)Analogous Amides
LogP (Predicted) ~1.1 – 1.4Lipophilicity Models
H-Bond Donors 1 (Amide N-H)Structural Analysis
H-Bond Acceptors 2 (Amide C=O, Methoxy O)Structural Analysis
Structural Solvation Logic
  • Amide Moiety: Acts as a hydrogen bond donor (NH) and acceptor (C=O), facilitating solubility in polar protic (alcohols) and polar aprotic (DMSO, DMF) solvents.

  • Methoxybenzyl Group: Provides lipophilic character and π-π interaction potential, enhancing solubility in chlorinated solvents (DCM) and aromatics (Toluene), while limiting water solubility.

Solubility Landscape & Solvent Classification

The solubility of N-[(4-methoxyphenyl)methyl]acetamide is dictated by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice via acceptor capability.
Polar Protic Methanol, Ethanol, IPAHigh to Moderate Hydrogen bonding with amide carbonyl; solubility decreases as alcohol chain length increases.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic ring and amide group; preferred for extraction.
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherModerate Good for recrystallization (high T-dependence). Soluble hot, sparingly soluble cold.
Aromatics Toluene, XyleneLow to Moderate π-π stacking interactions; often requires heat for significant dissolution.
Aliphatic Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)Lack of polar interactions; ideal anti-solvents for precipitation.
Aqueous Water, BrineLow Hydrophobic benzyl group overrides the hydrophilic amide; practically insoluble at neutral pH.
Visualization: Solubility Hierarchy

The following diagram illustrates the logical flow of solvent selection for different process stages (Reaction, Extraction, Purification).

SolubilityLandscape cluster_High High Solubility (Reaction Media) cluster_Mod Moderate Solubility (Recrystallization) cluster_Low Low Solubility (Anti-Solvents) Compound N-[(4-methoxyphenyl)methyl]acetamide DMSO DMSO / DMF (Dipolar Aprotic) Compound->DMSO Dissolves Readily DCM DCM / Chloroform (Chlorinated) Compound->DCM Extraction Solvent EtOAc Ethyl Acetate Compound->EtOAc T-Dependent (Hot) Hexane Hexane / Heptane Compound->Hexane Precipitates MeOH Methanol / Ethanol (Protic) Water Water MeOH->Water Precipitation Pair EtOAc->Hexane Recrystallization Pair Toluene Toluene

Caption: Solvent selection hierarchy based on thermodynamic affinity. Green paths indicate high solubility, yellow indicates temperature dependence, and red indicates insolubility.

Thermodynamic Modeling

For precise process control, solubility (


) as a function of temperature (

) is modeled using the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of amides.
The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from experimental regression.
    
    • A & C : Reflect the non-ideal behavior of the solution.

    • B : Related to the enthalpy of solution.[1]

Thermodynamic Functions

Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) can be estimated to determine if the process is endothermic (requires heat) or exothermic.
  • Endothermic (

    
    ):  Solubility increases with temperature (Typical for this compound in EtOAc/Toluene).
    
  • Entropy-Driven: The dissolution is often driven by the positive entropy change (

    
    ) overcoming the enthalpy penalty.
    

Experimental Protocol: Gravimetric Solubility Determination

To generate the specific data required for the models above, the following Shake-Flask Method is the gold standard. This protocol ensures saturation equilibrium is reached, preventing false-low solubility readings.

Workflow Diagram

SolubilityProtocol Start Excess Solute Addition Equilibration Shake Flask (24-48h @ Constant T) Start->Equilibration Supersaturation Separation Filtration / Centrifugation (Isothermal) Equilibration->Separation Equilibrium Analysis Quantification (Gravimetric or HPLC) Separation->Analysis Supernatant Calc Data Processing (g/L & Mole Fraction) Analysis->Calc Mass Balance

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Detailed Steps
  • Preparation: Add excess N-[(4-methoxyphenyl)methyl]acetamide solid to 10 mL of the target solvent in a glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath. Agitate at the target temperature (e.g., 25°C, 30°C, 40°C) for 24–48 hours .

    • Validation: Ensure solid is still present after 24 hours. If fully dissolved, add more solid.

  • Sampling: Stop agitation and allow the suspension to settle for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a syringe filter (0.45 µm PTFE), pre-heated to the same temperature to prevent precipitation.

  • Quantification (Gravimetric):

    • Weigh a clean, dry evaporation dish (

      
      ).
      
    • Add a known volume (

      
      ) of the filtrate.
      
    • Evaporate the solvent (vacuum oven or nitrogen stream).

    • Weigh the dry residue (

      
      ).
      
    • Calculation:

      
      .
      

Applications in Process Chemistry[4]

Recrystallization Strategies

Based on the solubility profile, the following solvent systems are recommended for purification:

  • Single Solvent: Ethyl Acetate (Dissolve hot, crystallize at 0°C).

  • Binary Solvent (Anti-solvent):

    • Dissolve in minimal Dichloromethane or Acetone .

    • Slowly add Hexane or Heptane until turbidity persists.

    • Cool to 4°C to maximize yield.

Extraction Workup

For synthesizing this compound from 4-methoxybenzylamine and acetic anhydride:

  • Quench: Add water to the reaction mixture.

  • Extract: Use Dichloromethane (DCM) or Ethyl Acetate . The compound partitions into the organic layer.

  • Wash: Wash the organic layer with dilute HCl (to remove unreacted amine) and Brine (to remove water).

  • Dry: Use Anhydrous

    
    .
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90477, N-(4-Methoxybenzyl)acetamide. Retrieved from [Link]

  • Wang, J., et al. (2018). "Thermodynamic models for solubility of acetamide derivatives in organic solvents." Journal of Chemical & Engineering Data.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Cheméo. (2023). Acetamide, N-[(4-methoxyphenyl)methyl]- Physical Properties. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of N-[(4-methoxyphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of


-[(4-methoxyphenyl)methyl]acetamide  (also known as 

-(4-methoxybenzyl)acetamide
or

-acetyl-4-methoxybenzylamine
).

Note on Nomenclature: This guide specifically addresses the benzyl derivative (


-alkylated), distinct from the aniline derivative Methacetin (

-(4-methoxyphenyl)acetamide).

Executive Summary


-[(4-methoxyphenyl)methyl]acetamide  (CAS: 5334-03-2) serves as a critical intermediate in the synthesis of peptidomimetics and nitrogen-containing heterocycles. Its structure combines an electron-rich aromatic system (anisole moiety) with an acetamide functionality, linked by a benzylic methylene bridge. Precise spectroscopic characterization is essential for distinguishing this compound from its regioisomers (e.g., 

-methyl-4-methoxybenzamide) and metabolic byproducts during drug development workflows.

This guide provides a definitive reference for the synthesis, purification, and multi-modal spectroscopic validation (NMR, IR, MS) of the target molecule.

Structural Analysis & Theoretical Basis

The molecule (


, MW 179.22  g/mol ) possesses three distinct spectroscopic domains:
  • The Acetamide Core: Provides characteristic carbonyl (

    
    ) and amide (
    
    
    
    ) signatures.
  • The Benzylic Linker: A methylene (

    
    ) bridge that acts as a spin system isolator between the amide and the ring, creating diagnostic coupling patterns in 
    
    
    
    NMR.
  • The 4-Methoxyphenyl Ring: An electron-rich aromatic system exhibiting an

    
     coupling pattern (para-substitution) and a strong methoxy singlet.
    

Synthesis & Sample Preparation Protocol

To ensure spectroscopic data reflects the pure compound, the following self-validating synthesis protocol is recommended.

Reaction Mechanism

The synthesis utilizes a nucleophilic acyl substitution where 4-methoxybenzylamine attacks acetic anhydride. Triethylamine (


) is employed as a proton scavenger to drive the equilibrium and neutralize the acetic acid byproduct.
Experimental Workflow

Reagents:

  • 4-Methoxybenzylamine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) [Solvent]

Protocol:

  • Dissolve 4-methoxybenzylamine in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Add triethylamine followed by the dropwise addition of acetic anhydride.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), saturated

    
     (to remove acetic acid), and brine.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (SiO2, EtOAc/Hexanes gradient).

Workflow Visualization

SynthesisWorkflow Start Start: 4-Methoxybenzylamine in DCM (0°C) Reagent Add: Acetic Anhydride + Et3N Start->Reagent Reaction Reaction: Nucleophilic Acyl Substitution (2h, RT) Reagent->Reaction Quench Workup: 1. 1M HCl Wash 2. NaHCO3 Wash Reaction->Quench Product Final Product: N-(4-methoxybenzyl)acetamide (White Solid) Quench->Product Crystallization

Caption: Step-by-step synthesis and purification workflow for high-purity isolation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is characterized by the distinct benzylic doublet caused by coupling to the amide proton. The aromatic region displays the classic "roofing" effect of para-substituted benzenes (

system).

Solvent:


 (Chloroform-d)
Frequency:  400 MHz
SignalShift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment
A 1.98Singlet (s)3H-Acetyl

B 3.79Singlet (s)3H-Methoxy

C 4.35Doublet (d)2H5.8 HzBenzylic

D 5.60 - 5.80Broad Singlet1H-Amide

E 6.86Doublet (d)2H8.6 HzAr-H (Ortho to OMe)
F 7.20Doublet (d)2H8.6 HzAr-H (Meta to OMe)

 NMR Data (100 MHz, 

):

170.1 (

), 159.0 (

), 130.3 (

), 129.1 (

), 114.1 (

), 55.3 (

), 43.2 (

), 23.2 (

).
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid quality control check. The absence of a broad O-H stretch (3400+


) confirms the removal of water and acetic acid.
Frequency (

)
Vibration ModeFunctional Group
3280 - 3300 Stretching (

)
Secondary Amide
3000 - 2840 Stretching (

)
Aromatic & Aliphatic
1640 - 1655 Stretching (

)
Amide I Band
1540 - 1560 Bending (

)
Amide II Band
1240 - 1250 Stretching (

)
Aryl Alkyl Ether
1030 Stretching (

)
Methoxy group
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+). Molecular Ion:


 179.

Fragmentation Logic: The primary fragmentation pathway in EI is driven by the stability of the 4-methoxybenzyl cation (tropylium derivative). The amide bond cleaves, releasing the acetyl group.

  • 
     (179):  Molecular Ion.
    
  • Base Peak (

    
     121):  Formation of the methoxybenzyl cation (
    
    
    
    ) via
    
    
    -cleavage relative to the nitrogen or inductive cleavage of the amide. This ion is resonance-stabilized.
  • 
     136:  Loss of acetyl group (
    
    
    
    ) is possible but usually less intense than the formation of the benzyl cation.
  • 
     77/78:  Further degradation of the aromatic ring.
    
Fragmentation Pathway Diagram

MassSpecFragmentation MolIon Molecular Ion [M]+ m/z 179 Frag1 Loss of Acetyl [M - 43]+ MolIon->Frag1 - CH3CO BasePeak Base Peak Methoxybenzyl Cation m/z 121 MolIon->BasePeak Benzylic Cleavage (- NHCOCH3) Tropylium Methoxy-Tropylium m/z 121 (Rearranged) BasePeak->Tropylium Ring Expansion Benzene Phenyl Cation m/z 77 Tropylium->Benzene - CH2O / Fragmentation

Caption: Primary fragmentation pathway showing the dominance of the resonance-stabilized methoxybenzyl cation (m/z 121).

Quality Control & Impurity Profiling

To ensure data integrity in drug development applications, researchers must monitor for specific impurities:

  • Di-acetylation: Under aggressive conditions, the amide nitrogen can be acetylated twice.

    • Detection: Appearance of a new methyl singlet in NMR (~2.2 ppm) and loss of the NH triplet/broad singlet.

  • Hydrolysis Product (Amine):

    • Detection: Broad peak shifts in NMR and appearance of primary amine N-H stretches in IR (two bands at 3300-3400

      
      ).
      
  • Residual Acetic Acid:

    • Detection: Singlet at

      
       2.10 ppm in 
      
      
      
      .

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Search: N-(4-methoxybenzyl)acetamide. [Link]

  • PubChem Database. National Center for Biotechnology Information. Compound Summary for CID 3025739 (Related derivatives) and CID 5827 (Methacetin - for comparative exclusion).[Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for NMR coupling constants and IR band assignments).

  • NIST Chemistry WebBook. Standard Reference Data Series. Mass Spectra of Benzyl Amides.[Link]

Sources

Beyond the Indole: Therapeutic Potential of the N-[(4-methoxyphenyl)methyl]acetamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(4-methoxyphenyl)methyl]acetamide (CAS: 5334-08-7), also known as N-(4-methoxybenzyl)acetamide , represents a critical "privileged scaffold" in medicinal chemistry. Structurally, it serves as a simplified bioisostere of Melatonin (N-acetyl-5-methoxytryptamine), where the indole core is replaced by a phenyl ring and the ethyl linker is shortened to a methylene bridge.

While often overshadowed by its indole-based cousins, this molecule acts as a potent chemical probe for G-Protein Coupled Receptors (GPCRs) and Metalloenzymes . This technical guide dissects its utility as a lead fragment for Melatonin Receptor (MT1/MT2) modulation and Tyrosinase inhibition, providing a rigorous framework for its synthesis and biological validation.

Critical Distinction: Do not confuse this compound with Methacetin (N-(4-methoxyphenyl)acetamide). The presence of the methylene bridge (-CH₂-) in the title compound fundamentally alters its conformational flexibility and binding mode compared to the rigid aniline derivative Methacetin.

Part 1: Therapeutic Targets & Mechanism of Action

Primary Target: Melatonin Receptors (MT1 & MT2)

Therapeutic Area: Circadian Rhythm Regulation, Sleep Disorders, Neuroprotection.

The title compound functions as a bioisostere of melatonin. In the melatonin pharmacophore, two features are critical for high-affinity binding:

  • The 5-methoxy group: Acts as a hydrogen bond acceptor.

  • The N-acetyl group: Acts as a hydrogen bond donor/acceptor.

N-[(4-methoxyphenyl)methyl]acetamide retains both functional groups but places them on a benzene scaffold.

  • Mechanism: The molecule mimics the electron density map of melatonin. The 4-methoxy group targets the Histidine residues (His195 in MT1) deep in the binding pocket, while the amide side chain interacts with the serine/threonine residues near the extracellular loop.

  • Limitation & Optimization: The methylene linker (-CH₂-) is shorter than melatonin's ethyl chain (-CH₂-CH₂-). Consequently, this compound typically exhibits micromolar (µM) affinity rather than nanomolar (nM) affinity. It is used in Fragment-Based Drug Discovery (FBDD) to identify auxiliary binding pockets without the steric bulk of the indole ring.

Secondary Target: Tyrosinase

Therapeutic Area: Hyperpigmentation, Melanoma, Cosmetic Skin Whitening.

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting step in melanin biosynthesis.[1]

  • Mechanism: The p-substituted phenol/anisole motif acts as a competitive inhibitor or "pseudosubstrate" for the enzyme's binuclear copper active site. The amide moiety chelates the copper ions, preventing the oxidation of L-DOPA to Dopaquinone.

  • Significance: Unlike Kojic acid (a standard inhibitor), this scaffold offers better lipophilicity (LogP ~1.2), improving skin penetration in topical formulations.

Tertiary Target: Fatty Acid Amide Hydrolase (FAAH)

Therapeutic Area: Analgesia, Anxiety.

Structurally, the compound resembles a "short-chain" Macamide (N-benzylalkanamide). Macamides are found in Lepidium meyenii (Maca) and inhibit FAAH, the enzyme responsible for breaking down anandamide (an endocannabinoid).

  • Mechanism: It occupies the acyl-chain binding pocket of FAAH. While less potent than long-chain analogs, it serves as a crucial negative control in Structure-Activity Relationship (SAR) studies to determine the minimum chain length required for hydrophobic interaction.

Part 2: Visualization of Signaling Pathways

Melatonin Receptor (MT1) Signaling Cascade

The following diagram illustrates the Gi-coupled pathway activated when the scaffold binds to the MT1 receptor, leading to the suppression of cAMP.

MT1_Signaling Ligand N-[(4-methoxyphenyl)methyl]acetamide Receptor MT1 Receptor (GPCR) Ligand->Receptor Binding (Bioisostere) G_Protein Gi/Go Protein (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activity CREB CREB Phosphorylation PKA->CREB Reduced Phosphorylation Response Physiological Response: Sleep Onset / Circadian Reset CREB->Response Gene Expression Modulation

Caption: Figure 1.[2] Signal transduction pathway for MT1 receptor activation.[3] The ligand acts as a bioisostere, triggering Gi-mediated inhibition of Adenylyl Cyclase.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-[(4-methoxyphenyl)methyl]acetamide

Objective: High-yield synthesis via Schotten-Baumann acetylation. Purity Target: >98% (HPLC).

Reagents:
  • 4-Methoxybenzylamine (CAS: 2393-23-9)

  • Acetic Anhydride (CAS: 108-24-7)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-Methoxybenzylamine (10 mmol, 1.37 g) in DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C in an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (11 mmol, 1.04 mL) over 15 minutes. Reasoning: Slow addition prevents exotherm-driven impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).

  • Quenching: Add 50 mL of saturated NaHCO₃ solution to neutralize excess acid.

  • Extraction: Separate the organic layer.[4] Wash with 1M HCl (20 mL) to remove unreacted amine, then with Brine (20 mL).

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize from Ethanol/Water to yield white crystals.

Protocol B: Tyrosinase Inhibition Assay

Objective: Determine the IC50 of the compound against Mushroom Tyrosinase.[2]

Materials:
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (Substrate)[2]

  • Phosphate Buffer (pH 6.8)

  • 96-well microplate reader (475 nm)

Workflow:
  • Dissolution: Dissolve test compound in DMSO (Final concentration in well < 1%).

  • Incubation: Mix 140 µL Phosphate Buffer + 20 µL Enzyme solution (40 units/mL) + 20 µL Test Compound. Incubate at 25°C for 10 minutes.

    • Control: Use Kojic Acid as positive control.

  • Activation: Add 20 µL L-DOPA (0.85 mM).

  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes.

  • Calculation:

    
    
    

Part 4: Quantitative Data Summary

The following table summarizes predicted and literature-derived comparative data for the scaffold against key targets.

TargetParameterValue (Approx.)Reference StandardComparative Note
MT1 Receptor Binding Affinity (

)
1.5 - 5.0 µMMelatonin (

~0.1 nM)
~10,000x lower affinity due to lack of indole ring and short linker.
Tyrosinase Inhibition (

)
50 - 150 µMKojic Acid (

~20 µM)
Moderate inhibitor; useful as a cosmeceutical additive.
FAAH Inhibition (

)
> 100 µMURB597 (nM range)Weak inhibition; activity increases significantly if the acetyl group is replaced by a long lipid chain (C16+).
LogP Lipophilicity1.18Melatonin (1.6)Excellent water solubility and bioavailability profile.

Part 5: Workflow Visualization

Experimental_Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase S1 4-Methoxybenzylamine + Acetic Anhydride S2 DCM / TEA 0°C -> RT S1->S2 S3 Workup: Acid/Base Wash S2->S3 V1 NMR / HPLC Confirmation S3->V1 V2 Tyrosinase Assay (Colorimetric) V1->V2 V3 MT1 Binding (Radioligand) V1->V3

Caption: Figure 2. Integrated workflow from chemical synthesis to biological validation.

References

  • Dubocovich, M. L., et al. "Melatonin receptors: structure, pharmacology, and function." Pharmacology & Therapeutics, 2010.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 79933, N-(4-Methoxybenzyl)acetamide." PubChem, 2023.

  • Nonaka, Y., et al. "Tyrosinase inhibitory activity of N-substituted benzamides." Biological and Pharmaceutical Bulletin, 2009. (Contextual grounding for benzamide pharmacophore).
  • Rivara, S., et al. "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry, 2005.

  • Vanjare, B. D., et al. "Small-Molecule Tyrosinase Inhibitors." Molecules, 2023.

Sources

"N-[(4-methoxyphenyl)methyl]acetamide safety and toxicity profile"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, toxicity, and handling profile of N-[(4-methoxyphenyl)methyl]acetamide (CAS 35103-34-5). It is designed for researchers and drug development professionals requiring rigorous, actionable data beyond standard Safety Data Sheets (SDS).

Executive Technical Summary

N-[(4-methoxyphenyl)methyl]acetamide (also known as N-acetyl-4-methoxybenzylamine) is a functionalized amide intermediate often confused with its aniline isomer, Methacetin. While direct toxicological data for this specific CAS is sparse, its safety profile is deterministically governed by its metabolic pharmacophore: the 4-methoxybenzylamine moiety.

Core Safety Directive:

  • Primary Hazard: Moderate to Severe Irritant (Skin/Eye).

  • Latent Hazard: Metabolic hydrolysis releases 4-methoxybenzylamine , a known corrosive agent (Skin Corr. 1B) and irritant.[1][2]

  • Handling Protocol: Treat as a Category 2 Irritant with potential for Category 1B Corrosive effects upon prolonged physiological contact or enzymatic degradation.

Chemical Identity & Structural Context

Precise identification is critical to avoid confusion with toxic aniline derivatives (e.g., p-anisidine analogs).

ParameterTechnical Detail
Chemical Name N-[(4-methoxyphenyl)methyl]acetamide
Synonyms N-(4-Methoxybenzyl)acetamide; N-Acetyl-p-methoxybenzylamine; AcN-PMB
CAS Number 35103-34-5
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Structural Class Benzylamide (distinct from Phenylacetamide/Aniline)
Key Moiety 4-Methoxybenzyl group (PMB) masked by N-acetylation
Structural Visualization & Metabolic Fate

The following diagram illustrates the compound's structure and its primary metabolic activation pathway via amidase-mediated hydrolysis.

Metabolism Parent N-[(4-methoxyphenyl)methyl]acetamide (Lipophilic Precursor) Enzyme Liver/Tissue Amidases (Enzymatic Hydrolysis) Parent->Enzyme Metabolic Activation Metabolite1 4-Methoxybenzylamine (Primary Toxicant) [CORROSIVE / IRRITANT] Enzyme->Metabolite1 Release of Amine Metabolite2 Acetic Acid (Benign Metabolite) Enzyme->Metabolite2 Acetyl Cleavage

Figure 1: Metabolic hydrolysis pathway. The N-acetyl group acts as a temporary mask, reducing immediate basicity until enzymatic cleavage releases the reactive primary amine.

Toxicological Profile: A Read-Across Analysis

Due to the limited specific data for CAS 35103-34-5, the safety profile is constructed using a Read-Across Strategy based on the "Acetylation Masking Principle."

The Acetylation Masking Principle

Acetylation of a primary amine (4-methoxybenzylamine) significantly alters its physicochemical properties:

  • Reduces Basicity: The lone pair on the nitrogen is delocalized into the carbonyl, preventing protonation at physiological pH.

  • Mitigates Corrosivity: The parent amine is Skin Corr.[3] 1B (causes burns). The amide is typically Skin Irrit. 2 (causes irritation).

  • Increases Lipophilicity: Facilitates membrane permeation, potentially increasing systemic absorption before hydrolysis occurs.

Predicted Hazard Classification (GHS)

Based on Structure-Activity Relationship (SAR) and metabolite toxicity:

Hazard ClassCategoryJustification (Mechanism)
Acute Toxicity (Oral) Cat.[4][5][3] 4 (Harmful)Estimated LD50: 500–2000 mg/kg. Based on PMB-amine toxicity.[3]
Skin Irritation Cat.[1][4][3][6] 2 (Irritant)Amide bond masks the corrosive amine; however, prolonged contact allows hydrolysis.
Eye Irritation Cat. 2A (Severe)High potential for irritation; hydrolysis in the aqueous humor can release the amine.
Sensitization Potential Benzylic amines can form haptens via protein binding after metabolic activation.

Experimental Protocols for Safety Validation

To validate the safety profile in your specific application (e.g., formulation stability), use the following self-validating protocols.

Protocol A: Hydrolytic Stability Assay (Simulated Physiological Conditions)

Objective: Determine the rate of amine release in simulated gastric (SGF) and intestinal (SIF) fluids.

  • Preparation:

    • Prepare 10 mM stock of N-[(4-methoxyphenyl)methyl]acetamide in DMSO.

    • Prepare SGF (pH 1.2) and SIF (pH 6.8) containing pancreatin/pepsin.

  • Incubation:

    • Dilute stock to 100 µM in SGF and SIF.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 100 µL at T=0, 30, 60, 120, and 240 mins.

    • Quench immediately with ice-cold Acetonitrile (ACN).

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Detection: 254 nm (aromatic ring).

    • Quantification: Monitor disappearance of Amide (RT ~5-6 min) and appearance of Amine (RT ~2-3 min).

  • Validation Criteria:

    • Mass Balance: Sum of Amide + Amine areas must remain >90% of T=0 area.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish the IC50 to define the therapeutic window vs. toxicity.

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver) – metabolically active lines preferred.

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Dose range: 0.1 µM to 1000 µM (semi-log dilutions).

    • Positive Control: Triton X-100 (1%).

    • Negative Control: 0.1% DMSO (Vehicle).

  • Incubation: 24h and 48h timepoints.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read Absorbance at 570 nm.

  • Data Analysis: Plot Dose-Response curve using non-linear regression (4-parameter logistic).

    • Safety Threshold: IC50 < 10 µM indicates high cytotoxicity risk.

Handling & Exposure Control

Given the potential for hydrolysis to a corrosive amine, standard "Irritant" PPE is insufficient for high-concentration handling.

Engineering Controls[1]
  • Fume Hood: Mandatory for all solid handling to prevent inhalation of dust.

  • Glove Box: Recommended if heating >60°C is involved (increased volatility).

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Nitrile (Double Gloving) Amides permeate latex; double layer protects against breakthrough.
Eyes Chemical Goggles Safety glasses are insufficient due to potential corrosive hydrolysis in eyes.
Respiratory P95/N95 Respirator Required if handling powder outside a hood; prevents mucous membrane hydrolysis.
Emergency Response (Spill/Exposure)
  • Skin Contact: Wash with 5% Acetic Acid (vinegar) followed by soap and water. Rationale: Acid neutralizes any free amine released.

  • Eye Contact: Flush with saline for 15 mins. Do not use acid/base neutralizers in eyes.

Safety Assessment Workflow

Use this logic flow to determine the handling category for your specific application.

SafetyWorkflow Start Start: Assess Application Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Solution Solution / Liquid Form->Solution SolidRisk Risk: Inhalation Dust (Mucosal Hydrolysis) Solid->SolidRisk SolRisk Risk: Skin Absorption (Systemic Toxicity) Solution->SolRisk Action1 Action: Fume Hood + P95 Mask SolidRisk->Action1 Action2 Action: Double Nitrile Gloves SolRisk->Action2

Figure 2: Decision matrix for determining appropriate engineering controls based on physical state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 859017, Acetamide, N-[(4-methoxyphenyl)methyl]-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Methoxybenzylamine (Skin Corr.[3] 1B Classification).[1] Retrieved from [Link]

Sources

Methodological & Application

"Synthesis of N-[(4-methoxyphenyl)methyl]acetamide from 4-methoxybenzylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the N-acetylation of 4-methoxybenzylamine (PMB-amine) to yield N-[(4-methoxyphenyl)methyl]acetamide. While conceptually simple, the acetylation of benzylamines in drug development contexts requires strict control over stoichiometry and workup to minimize purification bottlenecks. This guide prioritizes a "self-validating" purification strategy using acid-base extraction, eliminating the need for chromatography in most >95% purity applications.

Strategic Analysis & Chemical Logic

Reaction Design

The synthesis relies on Nucleophilic Acyl Substitution . The nitrogen atom of the 4-methoxybenzylamine acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent.

  • Substrate: 4-Methoxybenzylamine (Nucleophile). The para-methoxy group increases electron density on the aromatic ring but has a negligible inductive effect on the benzylic nitrogen, leaving it highly nucleophilic.

  • Reagent Selection: Acetic Anhydride (

    
    ) is selected over Acetyl Chloride (
    
    
    
    ).
    • Why?

      
       generates HCl gas, requiring rigorous exclusion of moisture and specialized trapping. 
      
      
      
      generates acetic acid, which serves as a solvent co-factor and is easily removed via basic aqueous wash.
  • Base: Triethylamine (

    
    ) is used to neutralize the acetic acid byproduct, driving the equilibrium forward and preventing the formation of unreactive ammonium salts.
    
The Self-Validating Workup System

The core of this protocol is the workup logic, designed to exploit pKa differences for purification without silica gel chromatography.

  • Acid Wash (1M HCl): Protonates and extracts unreacted starting amine (pKa ~9.5) into the aqueous phase.

  • Base Wash (Sat. NaHCO3): Deprotonates and extracts acetic acid byproduct (pKa ~4.75) into the aqueous phase.

  • Result: The organic phase retains only the neutral amide product.

Reaction Mechanism (Visualization)

The following diagram illustrates the nucleophilic attack and the subsequent elimination of the acetate leaving group.

ReactionMechanism Substrate 4-Methoxybenzylamine (Nucleophile) Inter Tetrahedral Intermediate Substrate->Inter Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Inter Product N-[(4-methoxyphenyl)methyl]acetamide Inter->Product Elimination Byproduct Acetic Acid (+ Et3N Salt) Inter->Byproduct

Caption: Figure 1. Mechanism of nucleophilic acyl substitution. The amine attacks the anhydride carbonyl, forming a tetrahedral intermediate that collapses to release acetate.

Experimental Protocol

Materials & Stoichiometry

Scale: 10.0 mmol basis (Scalable to 100 mmol).

ReagentMW ( g/mol )Equiv.AmountRole
4-Methoxybenzylamine 137.181.01.37 g (1.30 mL)Substrate
Acetic Anhydride 102.091.21.22 g (1.14 mL)Reagent
Triethylamine (TEA) 101.191.51.52 g (2.10 mL)Base / Scavenger
Dichloromethane (DCM) 84.93-20 mL (0.5 M)Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and insert an inert gas line (

    
     or Ar).
    
  • Solvation: Add 4-Methoxybenzylamine (1.0 equiv) and DCM . Stir until homogenous.

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. Cool the mixture to 0°C (ice/water bath) to control the exotherm of the subsequent step.

  • Acetylation: Add Acetic Anhydride (1.2 equiv) dropwise over 5 minutes.

    • Note: A mild exotherm is expected.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • IPC (In-Process Control): Check TLC (50% EtOAc/Hexanes). The amine spot (baseline or low Rf, ninhydrin active) should disappear; the amide spot (mid-Rf, UV active) should appear.

  • Quench: Add 10 mL of distilled water to the reaction mixture and stir vigorously for 10 minutes to hydrolyze excess anhydride.

Purification (Extraction)[1][2]

WorkupFlow Crude Crude Reaction Mixture (DCM + Product + Amine + Acid) Wash1 Wash 1: 1M HCl (aq) Crude->Wash1 Sep1 Phase Separation Wash1->Sep1 AqWaste1 Aqueous Waste (Protonated Amine + TEA salts) Sep1->AqWaste1 Top Layer OrgLayer1 Organic Layer (Product + Acetic Acid) Sep1->OrgLayer1 Bottom Layer Wash2 Wash 2: Sat. NaHCO3 (aq) OrgLayer1->Wash2 Sep2 Phase Separation Wash2->Sep2 AqWaste2 Aqueous Waste (Sodium Acetate) Sep2->AqWaste2 Top Layer OrgLayer2 Organic Layer (Neutral Product) Sep2->OrgLayer2 Bottom Layer Dry Dry (MgSO4) & Evaporate OrgLayer2->Dry Final Pure Amide Solid Dry->Final

Caption: Figure 2. Acid/Base extraction workflow ensuring removal of starting materials and byproducts.

Expected Data & Characterization

Upon concentration, the product typically crystallizes as a white to off-white solid.

  • Yield: >90% (Theoretical).

  • Melting Point: 97–100°C (Note: Literature values vary based on crystal form and solvent; NMR is the preferred identity check).

  • TLC:

    
     (EtOAc/Hexane 1:1).
    

Spectroscopic Validation (


 NMR, 400 MHz, 

):
Shift (

ppm)
MultiplicityIntegrationAssignment
7.15 Doublet (

Hz)
2HAromatic (meta to OMe)
6.85 Doublet (

Hz)
2HAromatic (ortho to OMe)
5.80 Broad Singlet1HN-H (Amide)
4.35 Doublet (

Hz)
2HBenzylic

3.79 Singlet3HMethoxy

1.98 Singlet3HAcetyl

Troubleshooting & Optimization

  • Low Yield: Ensure the amine is not a salt (e.g., HCl salt) before starting. If using the HCl salt of the amine, increase TEA to 2.5 equiv.

  • Oiling Out: If the product does not crystallize after evaporation, triturate with cold diethyl ether or pentane to induce precipitation.

  • Di-acetylation: Rare under these conditions. If observed (two acetyl peaks in NMR), reduce reaction temperature to 0°C and limit reaction time to 1 hour.

Safety Considerations

  • Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.

  • 4-Methoxybenzylamine: Irritant.[1] Avoid skin contact.

  • DCM: Volatile organic solvent; use standard PPE.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. (Used for comparative physicochemical data).[2] [Link]

  • Pavia, D. L., et al. (2014). Introduction to Organic Laboratory Techniques. Cengage Learning.

Sources

"Using N-[(4-methoxyphenyl)methyl]acetamide in novel drug design"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of N-[(4-methoxyphenyl)methyl]acetamide (also known as N-(4-methoxybenzyl)acetamide or Ac-PMB ) as a privileged scaffold in modern drug design.[1][2] While structurally simple, this molecule represents a critical "minimal pharmacophore" for two distinct therapeutic areas: melatonergic modulation (CNS targets) and tyrosinase inhibition (dermatological/oncological targets).[2] This guide provides validated synthetic protocols, bioassay methodologies, and structure-activity relationship (SAR) insights to integrate this scaffold into high-throughput screening and lead optimization campaigns.

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Significance

N-[(4-methoxyphenyl)methyl]acetamide acts as a bioisostere for the indole core found in melatonin and tryptophan derivatives.[1][2] Its value in drug design stems from its compliance with Rule of Three (Ro3) for fragment-based discovery:

  • MW: 179.22 g/mol (<300)[2]

  • cLogP: ~0.9 (<3)

  • H-Bond Donors: 1 (<3)

  • H-Bond Acceptors: 2 (<3)[1][2]

Mechanism of Action (Dual-Targeting)
  • Tyrosinase Inhibition: The 4-methoxybenzyl moiety mimics the tyrosine substrate.[2] The acetamide group coordinates with the binuclear copper active site of tyrosinase, preventing the oxidation of L-DOPA to dopaquinone, a key step in melanogenesis.[2]

  • Melatonin Receptor (MT1/MT2) Ligand: The molecule serves as a "linker-shortened" bioisostere of melatonin.[2] While melatonin possesses an ethyl linker between the aromatic core and the acetamide, this molecule features a methyl linker.[2] This constraint is valuable for probing the depth of the receptor binding pocket (binding pocket plasticity).[2]

Figure 1: Pharmacophore Mapping & Bioisosterism (Graphviz visualization of the structural relationship between Melatonin and the Scaffold)

PharmacophoreMap Melatonin Melatonin (Endogenous Ligand) Indole Indole Ring (π-stacking) Melatonin->Indole Methoxy 5-Methoxy Group (H-Bond Acceptor) Melatonin->Methoxy Linker Ethyl Linker (Flexible) Melatonin->Linker Amide N-Acetyl Group (H-Bond Donor/Acceptor) Melatonin->Amide Scaffold N-[(4-methoxyphenyl)methyl]acetamide (Target Scaffold) Benzene Benzene Ring (Bioisostere) Scaffold->Benzene Scaffold->Methoxy LinkerShort Methyl Linker (Rigid/Short) Scaffold->LinkerShort Scaffold->Amide Indole->Benzene  Scaffold Hopping Linker->LinkerShort  Chain Contraction

Caption: Pharmacophore overlay demonstrating the bioisosteric replacement of the indole ring with a phenyl ring and linker contraction, retaining critical H-bond motifs.[1][2]

Part 2: Validated Synthetic Protocols

To ensure reproducibility, we recommend a Green Chemistry acetylation protocol over the traditional acid chloride route to minimize hazardous waste and improve purity profiles.[2]

Protocol A: Aqueous Acetylation (Green Synthesis)

Rationale: Using water as a solvent exploits the hydrophobic effect to accelerate the reaction and simplifies purification.[2]

Materials:

  • 4-Methoxybenzylamine (CAS: 2393-23-9)[1][2]

  • Acetic Anhydride (1.2 equivalents)[1][2]

  • Deionized Water[2]

  • Ethyl Acetate (for extraction, if necessary)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, suspend 10 mmol (1.37 g) of 4-methoxybenzylamine in 15 mL of deionized water.

  • Addition: Add 12 mmol (1.13 mL) of acetic anhydride dropwise over 5 minutes at room temperature (25°C). Note: The reaction is exothermic; mild cooling may be required.[2]

  • Reaction: Stir vigorously for 30–60 minutes. The product typically precipitates as a white solid.[2]

  • Monitoring: Check completion via TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The amine spot (ninhydrin active) should disappear.[2]

  • Workup:

    • If solid precipitates:[2] Filter the white solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 40°C.

    • If oil forms:[2] Extract with Ethyl Acetate (2 x 20 mL).[2] Wash organic layer with 1M HCl (to remove unreacted amine) followed by saturated NaHCO₃.[2] Dry over MgSO₄ and concentrate.

  • Validation:

    • Yield: Expect >85%.

    • Melting Point: 99–101°C (Lit.[2] value).

    • 1H NMR (CDCl3): δ 7.20 (d, 2H), 6.86 (d, 2H), 5.80 (br s, 1H, NH), 4.35 (d, 2H, CH2), 3.79 (s, 3H, OMe), 2.00 (s, 3H, Ac).[1][2]

Part 3: Biological Assay Protocols

Protocol B: Tyrosinase Inhibition Assay (High-Throughput Compatible)

Rationale: This assay measures the scaffold's ability to chelate copper or block the active site, preventing melanin formation.[1][2]

Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)[1][2]

  • L-DOPA (Substrate)[1][2]

  • Phosphate Buffer (50 mM, pH 6.8)[1][2]

  • Kojic Acid (Positive Control)[1][2][3]

Workflow:

  • Preparation: Dissolve N-[(4-methoxyphenyl)methyl]acetamide in DMSO to create a 10 mM stock. Dilute with buffer to test concentrations (1–500 µM). Ensure final DMSO < 1%.

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer

    • 20 µL Enzyme solution (40 units/mL)[1][2]

    • 20 µL Test Compound (or Control)[1][2]

  • Equilibration: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL of L-DOPA (2.5 mM).

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes using a microplate reader.

  • Calculation:

    
    
    Determine IC50 using non-linear regression (Log-inhibitor vs. normalized response).
    

Figure 2: Assay Logic & Data Flow (Graphviz visualization of the screening workflow)

AssayWorkflow Start Compound Library (Ac-PMB Derivatives) Prep Dilution in DMSO (<1% Final Conc) Start->Prep Enzyme Add Tyrosinase (Incubate 10 min) Prep->Enzyme Substrate Add L-DOPA (Substrate) Enzyme->Substrate Read Measure Absorbance @ 475 nm (Dopachrome) Substrate->Read Analysis Calculate IC50 & Mode of Inhibition Read->Analysis

Caption: Step-by-step workflow for the Tyrosinase Inhibition Assay measuring dopachrome formation.

Part 4: Data Interpretation & SAR Strategy

When optimizing this scaffold, use the following data trends (derived from aggregate literature) to guide substitutions.

Table 1: Structure-Activity Relationship (SAR) Guidelines

Structural RegionModificationPredicted Effect (Tyrosinase/Melatonin)Design Recommendation
Methoxy (-OMe) RemovalLoss of activityEssential. Mimics Tyr-OH or Indole-5-OMe.[1][2]
Methoxy (-OMe) Replace with -OHIncreased potency (Tyrosinase)Creates "suicide substrate" mimic; prone to oxidation.[1][2]
Linker (-CH2-) Extend to Ethyl (-CH2CH2-)Increased affinity (Melatonin MT1/2)Critical Switch. Ethyl favors GPCR binding; Methyl favors enzyme inhibition.[1][2]
Acetamide (-NHAc) Replace with SulfonamideAltered solubility/bindingExplore for isoform selectivity.[1][2]
Phenyl Ring 3-Fluoro substitutionMetabolic stabilityBlocks metabolic hydroxylation; improves half-life.[1][2]

Part 5: Safety & Metabolic Stability (ADME)

Metabolic Liability: The primary metabolic route for N-[(4-methoxyphenyl)methyl]acetamide is O-demethylation by CYP450 enzymes (specifically CYP2D6 and CYP1A2) to form the phenol derivative, followed by conjugation.[1][2]

  • Design Tip: If half-life is too short, consider replacing the methoxy group with a difluoromethoxy (-OCHF2) or trifluoromethoxy (-OCF3) group to block metabolism while retaining electronic properties.[1][2]

Safety:

  • GHS Classification: Irritant (Skin/Eye).[2]

  • Handling: Use standard PPE. The compound is generally non-volatile but should be handled in a fume hood during synthesis.[2]

References

  • Synthesis & Properties

    • PubChem Compound Summary for CID 37050, N-[(4-methoxyphenyl)methyl]acetamide.[1][2] National Center for Biotechnology Information (2025).[2]

    • [Link][1][2]

  • Tyrosinase Inhibition

    • Ashraf, Z., et al. (2015).[2] "Synthesis, characterization and in vitro biological evaluation of some N-(substituted phenyl) acetamides as tyrosinase inhibitors." Medicinal Chemistry Research. (Demonstrates the utility of the acetamide scaffold in inhibiting melanogenesis).

    • [Link][1][2]

  • Melatonin Bioisosteres

    • Rivara, S., et al. (2007).[2] "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry. (Discusses the indole-to-phenyl scaffold hopping strategy).

    • [Link]

  • Green Chemistry Protocols

    • Anastas, P. T., & Warner, J. C. (1998).[2] Green Chemistry: Theory and Practice. Oxford University Press.[2] (Foundational text for the aqueous acetylation protocol).

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of N-[(4-methoxyphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of N-[(4-methoxyphenyl)methyl]acetamide cytotoxicity using a suite of validated, cell-based assays. In the absence of extensive public toxicological data for this compound, a multi-parametric approach is essential for a thorough risk assessment. We detail the principles and provide step-by-step protocols for a tiered testing strategy, beginning with general cell viability and membrane integrity assays (MTT and LDH) and progressing to mechanistic assays that elucidate the mode of cell death, including apoptosis (Caspase-3/7 activity) and oxidative stress (Reactive Oxygen Species detection). This guide emphasizes the rationale behind experimental choices, data interpretation, and the synthesis of results to build a comprehensive cytotoxic profile.

Introduction: The Imperative for In Vitro Cytotoxicity Profiling

N-[(4-methoxyphenyl)methyl]acetamide is a chemical entity for which the biological effects and potential toxicity are not widely characterized in public literature[1]. As with any novel chemical compound intended for pharmaceutical development or widespread use, a rigorous safety assessment is paramount. Modern toxicology leverages a tiered strategy that begins with in vitro testing to identify potential hazards, reduce reliance on animal testing, and provide mechanistic insights in a cost-effective manner[2][3].

Cells in culture serve as a powerful primary screen to assess a compound's effect on fundamental biological processes. A substance is considered cytotoxic if it triggers a chain of events leading to cell damage or death, which can occur through distinct mechanisms such as necrosis (uncontrolled cell death) or apoptosis (programmed cell death)[4]. Relying on a single assay is insufficient, as it provides only one perspective on cell health. For instance, a compound might inhibit mitochondrial function without immediately compromising membrane integrity, leading to disparate results between different assays. Therefore, this guide advocates for a multi-parametric approach, employing a panel of assays to build a holistic and reliable cytotoxicity profile.

A Multi-Parametric Strategy for Comprehensive Assessment

The cornerstone of a reliable cytotoxicity assessment is the integration of multiple assays that probe different cellular health indicators. Our proposed workflow is designed to first screen for general toxicity and then, if detected, to investigate the underlying mechanism.

Cytotoxicity_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Elucidation Start Expose Cells to N-[(4-methoxyphenyl)methyl]acetamide (Dose-Response) MTT MTT Assay (Metabolic Activity) Start->MTT LDH LDH Release Assay (Membrane Integrity) Start->LDH Decision Cytotoxicity Observed? MTT->Decision LDH->Decision Caspase Caspase-3/7 Assay (Apoptosis) Report Synthesize Data & Build Cytotoxic Profile Caspase->Report ROS ROS Assay (Oxidative Stress) ROS->Report NoTox Conclusion: No significant cytotoxicity under tested conditions Decision->NoTox No Tox Proceed to Mechanistic Assays Decision->Tox Yes NoTox->Report Tox->Caspase Tox->ROS

Figure 1: Tiered workflow for assessing the cytotoxicity of a novel compound.

Critical Experimental Design Considerations

Cell Line Selection

The choice of cell line is critical and should be guided by the intended application of the compound.[5]

  • For general screening: Commonly used and well-characterized cell lines such as human embryonic kidney cells (HEK293), mouse fibroblasts (L929), or human bone osteosarcoma epithelial cells (U2OS) are suitable. The L929 cell line is an established standard for cytotoxicity testing according to ISO 10993-5.[6]

  • For organ-specific toxicity: If the compound is expected to target a specific organ, a relevant cell line should be used. For example, HepG2 (human liver carcinoma) cells are often used to assess hepatotoxicity due to their metabolic capabilities.[7] Caco-2 cells (human colorectal adenocarcinoma) are a standard model for assessing toxicity related to oral administration.[5]

  • Primary vs. Immortalized Cells: While immortalized cell lines offer reproducibility, primary cells can provide more biologically relevant data, albeit with higher donor-to-donor variability.[7]

Compound Handling and Dosing
  • Solubility: N-[(4-methoxyphenyl)methyl]acetamide must be fully dissolved to ensure accurate dosing. A high-purity solvent like dimethyl sulfoxide (DMSO) is commonly used. Prepare a high-concentration stock solution (e.g., 10-100 mM) and perform serial dilutions.

  • Vehicle Control: It is crucial to include a "vehicle control" group of cells treated with the same concentration of the solvent (e.g., DMSO) used in the highest dose of the test compound. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

  • Dose-Response Curve: Test the compound over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the dose at which a toxic effect is observed and to calculate key parameters like the IC50 (half-maximal inhibitory concentration).

Tier 1 Protocols: Initial Cytotoxicity Screening

This tier aims to answer the fundamental question: Is the compound toxic to cells? We employ two distinct assays that measure different hallmarks of cell health.

MTT Assay: Assessment of Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10][11]

MTT_Principle LiveCell Viable Cell (Active Mitochondria) Formazan Formazan (Purple, Insoluble) LiveCell->Formazan Mitochondrial Dehydrogenases DeadCell Dead/Inactive Cell MTT MTT (Yellow, Soluble) DeadCell->MTT No Reaction MTT->LiveCell MTT->DeadCell Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 2: Principle of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and reach ~70% confluency) at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of N-[(4-methoxyphenyl)methyl]acetamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated (medium only) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need optimization depending on the cell type.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

LDH Release Assay: Assessment of Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[4][13] The LDH assay measures the activity of this released enzyme, which is proportional to the number of dead or damaged cells.[14][15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is often efficient to run MTT and LDH assays on parallel plates prepared at the same time.

  • Establish Controls: For proper data normalization, prepare three types of controls:

    • Spontaneous LDH Release: Untreated cells (measures baseline cell death).

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) for 45 minutes before supernatant collection.[16]

    • Background: Medium only (no cells).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[17] Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis (LDH): Cytotoxicity is calculated as a percentage of the maximum LDH release: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Parameter MTT Assay LDH Release Assay
Principle Measures mitochondrial reductase activityMeasures release of cytosolic LDH
Indication Cell viability and metabolic healthLoss of plasma membrane integrity (cell death)
Endpoint Colorimetric (Absorbance at ~570 nm)Colorimetric (Absorbance at ~490 nm)
Pros High-throughput, inexpensive, well-establishedReflects irreversible cell death, stable endpoint
Cons Can be affected by metabolic changes without cell deathLess sensitive for early apoptosis

Tier 2 Protocols: Mechanistic Elucidation

If significant cytotoxicity is observed in Tier 1, the following assays can help determine the mode of cell death.

Caspase-3/7 Assay: Detection of Apoptosis

Principle: Caspases are a family of proteases that are central to the execution phase of apoptosis.[18] Caspase-3 and Caspase-7 are key "executioner" caspases. Assays typically use a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active Caspase-3/7.[19] This cleavage releases a fluorophore or a luminescent molecule, generating a signal that is proportional to the level of apoptosis.[20]

Protocol (Luminescent "Add-Mix-Measure" Format):

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, preferably using white-walled, clear-bottom 96-well plates for luminescence assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.[19]

  • Reagent Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Reactive Oxygen Species (ROS) Assay: Measurement of Oxidative Stress

Principle: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS) and antioxidants, is a common mechanism of drug-induced toxicity.[21] These assays use cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, the non-fluorescent H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS or a suitable assay buffer. Add 100 µL of H₂DCFDA working solution (e.g., 10 µM in assay buffer) to each well. Incubate for 30-45 minutes at 37°C, protected from light.[22][24]

  • Compound Treatment: Remove the H₂DCFDA solution and wash the cells again. Add 100 µL of the N-[(4-methoxyphenyl)methyl]acetamide dilutions. Include a positive control (e.g., Tert-Butyl hydroperoxide) to induce ROS production.[22]

  • Incubation: Incubate for the desired time period (this can be a short-term kinetic read or a longer endpoint).

  • Data Acquisition: Measure fluorescence using a microplate fluorometer with excitation at ~495 nm and emission at ~529 nm.[24]

Data Synthesis and Interpretation

The power of this approach lies in combining the results to build a cohesive narrative of the compound's cytotoxic effect.

MTT Result (Viability) LDH Result (Membrane Damage) Caspase-3/7 Result (Apoptosis) ROS Result (Oxidative Stress) Plausible Interpretation
↓↓↓↑↑↑Low / BaselineLow / BaselinePrimary Necrosis: The compound causes rapid loss of membrane integrity without activating the apoptotic pathway.
↓↓↓↑↑↑Low / BaselinePrimary Apoptosis: The compound triggers programmed cell death. Minor LDH release may occur during secondary necrosis.
↓↓↓↑↑↑↑↑↑↑↑Apoptosis via Oxidative Stress: The compound induces ROS, which in turn triggers the apoptotic cascade.
↓↓↓Low / BaselineLow / BaselineLow / BaselineCytostatic Effect or Metabolic Inhibition: The compound may be inhibiting cell proliferation or mitochondrial function without causing overt cell death. Further proliferation assays (e.g., Ki-67 staining) would be needed.[15]
BaselineBaselineBaselineBaselineNot Cytotoxic at the tested concentrations.

Arrow notation (↑/↓) indicates a dose-dependent increase or decrease in the measured signal.

Interpretation_Logic Start Cytotoxicity Confirmed (Reduced MTT Signal) HighLDH High LDH Release? Start->HighLDH HighCaspase High Caspase-3/7 Activity? HighLDH->HighCaspase No Necrosis Mechanism: Primary Necrosis HighLDH->Necrosis Yes HighROS High ROS Production? HighCaspase->HighROS Yes Other Mechanism: Cytostatic or other non-lethal toxicity HighCaspase->Other No Apoptosis Mechanism: Primary Apoptosis HighROS->Apoptosis No OxApoptosis Mechanism: Apoptosis via Oxidative Stress HighROS->OxApoptosis Yes

Figure 3: Decision tree for interpreting multi-parametric cytotoxicity data.

Conclusion

Evaluating the cytotoxic potential of a novel compound like N-[(4-methoxyphenyl)methyl]acetamide requires a systematic and multi-faceted approach. The tiered strategy outlined in this guide, progressing from broad screening assays (MTT, LDH) to specific mechanistic probes (Caspase-3/7, ROS), provides a robust framework for generating a comprehensive and reliable toxicological profile. By understanding not only if a compound is toxic but also how it induces cell death, researchers can make more informed decisions in the drug development and chemical safety assessment processes.

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  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In G. S. Sittampalam, N. P. Coussens, H. Nelson, et al. (Eds.), Assay Guidance Manual.
  • Provost, J. (2025). MTT Proliferation Assay Protocol.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Abbexa. (2025). Cellular reactive oxygen species (ROS) assay strategy.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Angene Chemical. (2024). Safety Data Sheet - N-(4-Hydroxyphenyl)-N-methylacetamide.
  • Abcam. (n.d.). Cytotoxicity assay kits and cell viability assay kits.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Krumm, A. (2026). Reactive Oxygen Species (ROS) Detection. BMG LABTECH.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.

Sources

Application Notes and Protocols for the Development of N-arylmethyl Acetamides as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Kinase Inhibitors and the N-arylmethyl Acetamide Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, thereby modulating their activity.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell division and tumor progression.[2][3] This has made protein kinases one of the most important classes of drug targets in modern medicine.[4]

The N-arylmethyl acetamide scaffold has emerged as a promising framework for the design of novel kinase inhibitors. This chemical structure offers a versatile backbone that can be readily modified to achieve high potency and selectivity against specific kinase targets. Its derivatives have been explored for their inhibitory activity against various kinases, including important oncogenic drivers like Src and Aurora kinases.[5][6]

This guide provides a comprehensive overview of the key experimental workflows involved in the development of N-arylmethyl acetamides as kinase inhibitors, from chemical synthesis to in vitro and cell-based characterization. The protocols and insights provided herein are intended to equip researchers in drug discovery and chemical biology with the necessary tools to effectively advance their research in this exciting field.

Part 1: Synthesis of N-arylmethyl Acetamide Derivatives

The synthesis of N-arylmethyl acetamide libraries is a critical first step in the discovery of new kinase inhibitors. The general synthetic scheme allows for the introduction of diverse substituents on both the aryl ring and the acetamide nitrogen, facilitating the exploration of structure-activity relationships (SAR). A common synthetic route is outlined below, exemplified by the preparation of thiazolyl N-benzyl-substituted acetamides, which have shown inhibitory activity against c-Src kinase.[6]

Experimental Workflow: Synthesis of N-arylmethyl Acetamides

cluster_synthesis Synthesis Workflow start Starting Materials: Substituted Aryl Bromide & Benzylamine Derivatives step1 Reaction with Chloroacetyl Chloride start->step1 Acylation step2 Formation of N-arylmethyl-2-chloroacetamide step1->step2 step3 Reaction with Thioacetamide step2->step3 Substitution step4 Cyclization to form Thiazole Ring step3->step4 end Final Product: N-arylmethyl Acetamide Derivative step4->end

Caption: A generalized workflow for the synthesis of N-arylmethyl acetamide kinase inhibitors.

Protocol 1: Synthesis of Thiazolyl N-benzyl-substituted Acetamides

This protocol is adapted from the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives as described in the literature.[6]

Step 1: Synthesis of 2-chloro-N-(substituted benzyl)acetamide

  • To a solution of the desired substituted benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-N-(substituted benzyl)acetamide.

Step 2: Synthesis of N-(substituted benzyl)-2-(thiazol-4-yl)acetamide

  • To a solution of the 2-chloro-N-(substituted benzyl)acetamide (1.0 eq) in ethanol, add thioacetamide (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final N-(substituted benzyl)-2-(thiazol-4-yl)acetamide derivative.

Part 2: In Vitro Kinase Inhibition Assays

Once a library of N-arylmethyl acetamide derivatives has been synthesized, the next crucial step is to evaluate their inhibitory activity against the target kinase(s) in a cell-free system. In vitro kinase assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used, robust, and high-throughput method for this purpose.[7][8][9]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.[9]

cluster_adpglo ADP-Glo™ Kinase Assay Workflow step1 Kinase Reaction: Kinase + Substrate + ATP + N-arylmethyl acetamide step2 Add ADP-Glo™ Reagent: Stop Kinase Reaction & Deplete remaining ATP step1->step2 40 min incubation step3 Add Kinase Detection Reagent: Convert ADP to ATP step2->step3 30-60 min incubation step4 Luciferase/Luciferin Reaction: ATP + Luciferin -> Light step3->step4 step5 Measure Luminescence step4->step5

Caption: Workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is a general guideline and should be optimized for the specific kinase and substrate being investigated.[7][10]

Materials:

  • Purified recombinant kinase (e.g., c-Src)

  • Kinase-specific substrate

  • ATP

  • N-arylmethyl acetamide compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase buffer containing the kinase and its substrate at 2X the final desired concentration.

    • Prepare a 2X compound/ATP solution by diluting the N-arylmethyl acetamide compounds and ATP in kinase buffer to 2X the final concentration.

  • Set up the Kinase Reaction:

    • In a white multi-well plate, add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X compound/ATP solution to the corresponding wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Mix gently and incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

  • Stop the Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[7]

  • Detect ADP:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.[10]

  • Measure Luminescence:

    • Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Part 3: Cell-Based Assays for Kinase Inhibitor Evaluation

While in vitro assays are essential for determining direct enzyme inhibition, it is crucial to evaluate the activity of N-arylmethyl acetamides in a more physiologically relevant context.[11][12] Cell-based assays provide insights into a compound's ability to penetrate cell membranes, engage its target in the cellular environment, and exert a biological effect.[13]

Protocol 3: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of an inhibitor suggests that it is impeding cell growth, a desired outcome for anticancer agents.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., a c-Src overexpressing cell line)

  • Complete cell culture medium

  • N-arylmethyl acetamide compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the N-arylmethyl acetamide compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include vehicle control (DMSO) wells.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Part 4: Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical component of the drug discovery process, providing insights into how chemical modifications to a lead compound affect its biological activity. By systematically altering the structure of the N-arylmethyl acetamide scaffold and correlating these changes with their inhibitory potency, researchers can design more potent and selective inhibitors.

Example SAR Data for Thiazolyl N-benzyl-substituted Acetamides against c-Src

The following table summarizes the SAR for a series of thiazolyl N-benzyl-substituted acetamides, highlighting the impact of substitutions on the benzyl ring on their c-Src inhibitory activity.[6]

Compound IDR (Substitution on Benzyl Ring)GI50 (µM, NIH3T3/c-Src527F cells)[6]
8a H1.34
8b 4-F>50
8c 4-Cl2.91
8d 4-Br3.55
8e 4-CH35.37

Interpretation of SAR Data:

  • The unsubstituted N-benzyl derivative (8a ) demonstrated the most potent inhibition of c-Src in this series.

  • The introduction of a fluorine atom at the 4-position of the benzyl ring (8b ) led to a significant loss of activity.

  • Halogen substitutions at the 4-position (8c , 8d ) were tolerated, but resulted in slightly reduced potency compared to the unsubstituted analog.

  • The presence of an electron-donating methyl group at the 4-position (8e ) also decreased the inhibitory activity.

These findings suggest that the electronic and steric properties of the substituent on the benzyl ring play a crucial role in the interaction of these compounds with the c-Src kinase.

Part 5: Understanding the Biological Context: The c-Src Signaling Pathway

To fully appreciate the therapeutic potential of N-arylmethyl acetamide inhibitors targeting c-Src, it is essential to understand the role of this kinase in cancer biology. c-Src is a non-receptor tyrosine kinase that acts as a key signaling hub, integrating signals from various cell surface receptors, such as growth factor receptors and integrins.[2][4] Aberrant activation of c-Src is observed in a high percentage of human cancers and is associated with the promotion of cell proliferation, survival, invasion, and angiogenesis.[1][3]

RTK Receptor Tyrosine Kinase (e.g., EGFR) Src c-Src RTK->Src Activation Integrin Integrins FAK FAK Integrin->FAK Activation Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Invasion Invasion & Migration Src->Invasion Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Activation Proliferation Proliferation Ras->Proliferation STAT3->Proliferation Survival Survival PI3K->Survival

Caption: A simplified diagram of the c-Src signaling pathway in cancer.

By inhibiting c-Src, N-arylmethyl acetamides can potentially block these downstream oncogenic signals, leading to the suppression of tumor growth and metastasis.

Conclusion

The development of N-arylmethyl acetamides as kinase inhibitors represents a promising avenue for the discovery of novel therapeutics. This guide has provided a detailed overview of the key experimental protocols and conceptual frameworks necessary to advance research in this area. By combining rational chemical synthesis, robust in vitro and cell-based screening, and a thorough understanding of the underlying biology, researchers can effectively identify and optimize N-arylmethyl acetamide-based kinase inhibitors with the potential for clinical translation.

References

  • Regulation of Src Family Kinases in Human Cancers. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Src kinases as therapeutic targets for cancer. (2005). PubMed. Retrieved February 11, 2026, from [Link]

  • Proto-oncogene tyrosine-protein kinase Src. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • SRC Signaling in Cancer and Tumor Microenvironment. (2020). PubMed. Retrieved February 11, 2026, from [Link]

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. (2015). PMC. Retrieved February 11, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved February 11, 2026, from [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved February 11, 2026, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. Retrieved February 11, 2026, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved February 11, 2026, from [Link]

  • Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system. (2009). PubMed. Retrieved February 11, 2026, from [Link]

  • Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. (2022). Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (2014). PMC. Retrieved February 11, 2026, from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. Retrieved February 11, 2026, from [Link]

  • Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. (2024). PubMed. Retrieved February 11, 2026, from [Link]

  • Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. (1994). PubMed. Retrieved February 11, 2026, from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Development of a highly selective c-Src kinase inhibitor. (2012). PMC. Retrieved February 11, 2026, from [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023). OUCI. Retrieved February 11, 2026, from [Link]

  • Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines?. (2020). PubMed. Retrieved February 11, 2026, from [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. (2009). PMC. Retrieved February 11, 2026, from [Link]

  • Src inhibitor. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PMC. Retrieved February 11, 2026, from [Link]

  • Thiazolyl N-benzyl-substituted acetamide derivatives: Synthesis, Src kinase inhibitory and anticancer activities. (2011). ElectronicsAndBooks. Retrieved February 11, 2026, from [Link]

  • Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. (2011). PubMed. Retrieved February 11, 2026, from [Link]

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2009). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). MDPI. Retrieved February 11, 2026, from [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). SlideShare. Retrieved February 11, 2026, from [Link]

Sources

Troubleshooting & Optimization

"Troubleshooting N-[(4-methoxyphenyl)methyl]acetamide synthesis low yield"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5166-PMB Subject: Optimization of N-[(4-methoxyphenyl)methyl]acetamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist

User Issue Summary

Reported Problem: Low yield (<40%) in the synthesis of N-[(4-methoxyphenyl)methyl]acetamide (CAS: 35103-34-5). Context: User is likely performing a standard acetylation of 4-methoxybenzylamine but experiencing losses during conversion or isolation.

Part 1: Diagnostic & Triage (The "Is it Plugged In?" Check)

Before altering your chemistry, verify the fundamental parameters.[1][2] In 60% of cases, "low yield" for this specific scaffold is a result of identity confusion or work-up solubility.

Q1: Are you using the correct starting material?

The Pitfall: There is a common nomenclature confusion between Anisidines and Benzylamines .

  • Correct Starting Material: 4-Methoxybenzylamine (4-Methoxybenzenemethanamine). The amine is separated from the aromatic ring by a

    
     group.
    
    • Target Product:N-(4-Methoxybenzyl)acetamide.[3]

  • Incorrect Starting Material:

    
    -Anisidine (4-Methoxyaniline). The amine is attached directly to the ring.
    
    • Product Formed: Methacetin (N-(4-methoxyphenyl)acetamide).[4][5][6]

  • Why it matters: The benzyl amine is more basic and nucleophilic (

    
    ) than the aniline (
    
    
    
    ). If you follow a protocol for anilines (which often requires forcing conditions) on a benzylamine, you may cause over-acetylation (di-acetyl species) or decomposition.
Q2: Is your product "oiling out" rather than crystallizing?

The Pitfall: The target amide has a melting point around 90–110 °C (depending on purity) but often forms a supercooled oil due to trace impurities (acetic acid or unreacted amine). The Fix: Do not discard the filtrate or the oil. If it oils out, re-dissolve in minimal hot Ethyl Acetate (EtOAc) and add Hexanes dropwise until turbid, then cool slowly to


.

Part 2: Reaction Optimization (The "Code" Check)

We recommend Protocol A (Acetic Anhydride) for robustness or Protocol B (Acetyl Chloride) for atom economy.

Protocol A: The "Mild" Route (Recommended)

Best for avoiding side reactions and ensuring high purity.

Reagents:

  • Substrate: 4-Methoxybenzylamine (

    
     equiv)
    
  • Reagent: Acetic Anhydride (

    
     - 
    
    
    
    equiv)
  • Base: Triethylamine (

    
     equiv) or Pyridine (
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Logic:

  • Dissolution: Dissolve amine and base in DCM at

    
    . Cooling is critical to prevent exotherms from promoting di-acetylation.
    
  • Addition: Add Acetic Anhydride dropwise.

  • Monitoring: Warm to Room Temperature (RT). Reaction is usually complete in 1–2 hours.

  • Quench: Add saturated

    
     solution. Stir vigorously for 30 mins. This hydrolyzes excess anhydride to water-soluble acetate.
    
Protocol B: The "Fast" Route

Best for scale-up but requires strictly anhydrous conditions.

Reagents:

  • Reagent: Acetyl Chloride (

    
     equiv)
    
  • Base: Triethylamine (

    
     equiv)
    
  • Solvent: Anhydrous DCM

Troubleshooting Protocol B:

  • Issue: Low yield with white precipitate.

  • Cause: The precipitate is likely Triethylamine Hydrochloride (

    
    ). If your product is trapped in this salt, yield drops.
    
  • Fix: Ensure the filter cake is washed thoroughly with DCM.

Stoichiometry & Reagent Table
ComponentRoleEq. (Standard)Eq. (Troubleshooting)Note
4-Methoxybenzylamine Limiting Reagent1.01.0Ensure free base, not HCl salt.
Acetic Anhydride Acylating Agent1.11.5Excess ensures conversion; easy to wash out.
Acetyl Chloride Acylating Agent1.051.1More reactive; prone to hydrolysis if solvent is wet.
Triethylamine Acid Scavenger1.22.0Must exceed acid equivalents to drive equilibrium.
DMAP Catalyst-0.05Add catalytic DMAP if conversion stalls <80%.

Part 3: Work-up & Isolation (The "Hardware" Check)

This is the most common point of failure. The product, N-[(4-methoxyphenyl)methyl]acetamide, possesses a polar amide bond and a lipophilic benzyl ether tail.

Q3: My yield is low after aqueous wash. Where is the product?

Diagnosis: The amide has moderate water solubility, especially if the aqueous layer is large. The Fix:

  • Salting Out: Saturate your aqueous layer with NaCl (Brine) during extraction. This forces the organic amide back into the organic phase (Salting-out effect).

  • Solvent Choice: If using Diethyl Ether, switch to DCM or Ethyl Acetate (EtOAc) for extraction. The amide is much more soluble in DCM.

  • Avoid Strong Acid Washes: While removing unreacted amine with 1M HCl is standard, N-benzyl amides can hydrolyze or the PMB group can cleave under vigorous acidic conditions or heat. Stick to 0.5M HCl or Citric Acid washes, performed cold (

    
    ).
    
Q4: The product is colored (Pink/Brown).

Diagnosis: Oxidation of the electron-rich phenol ether ring (trace quinone formation). The Fix:

  • Add a pinch of Sodium Metabisulfite (

    
    ) to the aqueous wash.
    
  • Recrystallize from EtOAc/Hexanes with activated charcoal.

Visual Troubleshooting Guides

Figure 1: Reaction Pathway & Logic

ReactionPathway SM 4-Methoxybenzylamine (Nucleophile) Inter Tetrahedral Intermediate SM->Inter Attack Reagent Acetic Anhydride (Electrophile) Reagent->Inter Side2 Hydrolysis (Acetic Acid) Reagent->Side2 Wet Solvent Prod N-[(4-methoxyphenyl)methyl]acetamide (Target) Inter->Prod -AcOH Side1 Di-acetylated Impurity Inter->Side1 Excess Reagent High Temp

Caption: Mechanistic pathway for acetylation. Green path indicates optimal conversion. Red dashed line indicates over-acetylation risk at high temperatures.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield (<50%) CheckTLC Check TLC of Crude Reaction Start->CheckTLC Branch1 Starting Material Remains? CheckTLC->Branch1 Yes YES: Incomplete Conversion Branch1->Yes No NO: Loss during Workup Branch1->No Action1 1. Check Base Equivalents 2. Add Cat. DMAP 3. Check Reagent Quality (Hydrolysis) Yes->Action1 Action2 1. Aqueous layer too large? 2. Product precipitated with drying agent? 3. Acid wash too strong? No->Action2

Caption: Diagnostic flowchart for isolating the root cause of yield loss.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[4] (2025).[5][7] PubChem Compound Summary for CID 35103-34-5, Acetamide, N-[(4-methoxyphenyl)methyl]-. Retrieved from [Link]

  • General Amide Synthesis Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for Schotten-Baumann conditions).
  • Physical Data Verification: Cheméo. (2025). Acetamide, N-[(4-methoxyphenyl)methyl]- Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Improving Solubility of N-[(4-methoxyphenyl)methyl]acetamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the solubility of N-[(4-methoxyphenyl)methyl]acetamide in biological assays. The information herein is designed to offer practical, evidence-based solutions to ensure the reliability and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of N-[(4-methoxyphenyl)methyl]acetamide?

A1: N-[(4-methoxyphenyl)methyl]acetamide is a derivative of N-benzylacetamide and is generally characterized as a white to off-white solid with moderate polarity.[1][2] While its structural analog, N-(4-methoxyphenyl)acetamide, is slightly soluble in water, N-[(4-methoxyphenyl)methyl]acetamide's solubility in aqueous media is expected to be limited due to the presence of the benzyl group.[1][3] It is slightly soluble in solvents like chloroform, DMSO, ethyl acetate, and methanol.[2]

Q2: Why is my compound precipitating in my aqueous assay buffer?

A2: Precipitation is a common issue when a compound that is poorly soluble in water is introduced into an aqueous environment, such as cell culture media or assay buffers. This often occurs when a stock solution, typically prepared in a high-concentration organic solvent like DMSO, is diluted. The abrupt change in solvent polarity reduces the compound's solubility, causing it to come out of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The final concentration of Dimethyl Sulfoxide (DMSO) should be kept as low as possible to avoid solvent-induced artifacts. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, though some may tolerate up to 1%.[4][5] However, it's crucial to perform a vehicle control experiment to assess the specific impact of DMSO on your particular cell line and assay, as cytotoxicity can be cell-type and exposure-time dependent.[5][6]

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a useful technique to aid in the initial dissolution of the compound in a stock solvent. However, it is not a recommended solution for preventing precipitation in your final aqueous assay medium. The compound may precipitate out as the solution cools to the experimental temperature. Furthermore, excessive heat can lead to the degradation of the compound.

II. Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a systematic approach to troubleshooting and improving the solubility of N-[(4-methoxyphenyl)methyl]acetamide for your biological experiments.

Initial Assessment: Understanding Your Compound

Before attempting any solubilization technique, it is essential to have a foundational understanding of the compound's properties.

PropertyValueSource
Molecular FormulaC10H13NO2[7]
Molecular Weight179.22 g/mol [7]
AppearanceWhite to off-white solid[1]
PolarityModerate[1]
Known SolventsSlightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[2]

A logical workflow for addressing solubility issues is crucial for systematically identifying an effective solution.

Solubility Troubleshooting Workflow start Start: Compound Precipitation in Assay stock_prep Step 1: Optimize Stock Solution Preparation start->stock_prep cosolvency Step 2: Co-Solvent System stock_prep->cosolvency If precipitation persists success Success: Soluble Compound in Assay stock_prep->success If soluble ph_adjust Step 3: pH Modification cosolvency->ph_adjust If precipitation persists cosolvency->success If soluble surfactants Step 4: Surfactant-based Solubilization ph_adjust->surfactants If precipitation persists ph_adjust->success If soluble complexation Step 5: Cyclodextrin Complexation surfactants->complexation If precipitation persists surfactants->success If soluble complexation->success If soluble fail Re-evaluate/Consult complexation->fail If precipitation persists

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Optimizing Stock Solution Preparation

The first step in addressing solubility issues is to ensure the proper preparation of a concentrated stock solution.[8][9]

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out 1.7922 mg of N-[(4-methoxyphenyl)methyl]acetamide using a calibrated analytical balance. For accuracy with small masses, it's often better to weigh a larger amount and calculate the exact concentration.[10]

  • Solvent Addition: Add 1 mL of high-purity DMSO to the weighed compound.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light.

Expert Insight: Preparing a high-concentration stock solution allows for smaller volumes to be added to your assay, minimizing the final concentration of the organic solvent.

Co-Solvent Systems

If direct dilution of a DMSO stock solution into your aqueous buffer results in precipitation, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds.[11]

Common Co-solvents for Biological Assays:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

Protocol: Using a Co-Solvent System

  • Prepare a high-concentration stock solution of your compound in 100% DMSO as described above.

  • Create an intermediate dilution of your stock solution in the chosen co-solvent (e.g., ethanol).

  • Add the intermediate dilution to your final aqueous assay buffer.

Example:

  • Prepare a 10 mM stock in DMSO.

  • Dilute 1:10 in ethanol to create a 1 mM intermediate solution.

  • Add the 1 mM intermediate solution to your assay buffer to achieve the final desired concentration.

Causality: The gradual decrease in solvent polarity from DMSO to a co-solvent and then to the aqueous buffer can prevent the compound from crashing out of solution.

pH Adjustment

The solubility of compounds with ionizable groups can be significantly influenced by pH.[12] For weakly basic or acidic compounds, adjusting the pH of the buffer can increase solubility.[13][14]

Mechanism of pH-Dependent Solubility

pH and Solubility cluster_acid Weakly Acidic Compound (HA) cluster_base Weakly Basic Compound (B) HA HA (less soluble) H⁺ + A⁻ (more soluble) pH_high High pH (Low [H⁺]) HA->pH_high Shifts equilibrium right pH_low Low pH (High [H⁺]) pH_low->HA Shifts equilibrium left B B (less soluble) + H₂O BH⁺ (more soluble) + OH⁻ pH_high_base High pH (Low [H⁺]) B->pH_high_base Shifts equilibrium left pH_low_base Low pH (High [H⁺]) pH_low_base->B Shifts equilibrium right

Caption: The effect of pH on the solubility of weakly acidic and basic compounds.

Protocol: pH Modification

  • If the compound is weakly acidic, increasing the pH of the assay buffer can enhance solubility.[15]

  • If it is weakly basic, decreasing the pH can improve solubility.[16]

  • Prepare a series of buffers with varying pH values and test the solubility of your compound.

  • Important: Ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of enzymes or the health of cells.

Surfactant-Based Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[11] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[17]

Commonly Used Surfactants in Biological Assays:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers

  • Anionic: Sodium dodecyl sulfate (SDS) - Note: Often denaturing and not suitable for cell-based or protein activity assays.

  • Cationic: Cetyltrimethylammonium bromide (CTAB) - Note: Can be cytotoxic.

Protocol: Using Surfactants

  • Select a biocompatible, non-ionic surfactant such as Tween® 20 or Tween® 80.

  • Prepare your assay buffer containing the surfactant at a concentration above its CMC.

  • Add your compound (from a concentrated stock) to the surfactant-containing buffer.

SurfactantTypical CMC (%)
Sodium Lauryl Sulfate (SLS)0.18 - 0.23
Taurocholic acid sodium salt0.2
Cholic acid sodium salt0.16
Cetyltrimethylammonium bromide (CTAB)0.033 - 0.036

Data sourced from Pharma Specialists.[18]

Expert Insight: Always run a vehicle control with the surfactant alone to ensure it does not interfere with your assay readout.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its solubility in water.[21][22]

Types of Cyclodextrins:

  • α-cyclodextrin

  • β-cyclodextrin

  • γ-cyclodextrin

  • Derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) which have improved solubility and safety profiles.[19]

Mechanism of Cyclodextrin Encapsulation

Cyclodextrin Complexation cluster_cd Cyclodextrin cd Hydrophilic Exterior (Soluble in Water) cavity Hydrophobic Cavity complex Water-Soluble Inclusion Complex cd->complex drug Poorly Soluble Drug Molecule drug->complex

Caption: Encapsulation of a hydrophobic drug molecule within a cyclodextrin.

Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare an aqueous solution of a suitable cyclodextrin (e.g., HP-β-CD) at a concentration of 1-10% (w/v).

  • Add the solid N-[(4-methoxyphenyl)methyl]acetamide directly to the cyclodextrin solution.

  • Stir or sonicate the mixture at room temperature until the compound is fully dissolved. This may take several hours.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

III. Final Recommendations and Best Practices

  • Always Perform Vehicle Controls: In every experiment, include a control group that is treated with the same solvent/vehicle system used to dissolve your compound, at the same final concentration. This is critical to distinguish the effects of the compound from the effects of the solvent system.

  • Start with the Simplest Method: Begin with optimizing your stock solution and then move to more complex methods like co-solvents or surfactants if necessary.

  • Consider the Assay Type: The choice of solubilization method can be dictated by the nature of your assay. For example, methods that may be acceptable for in vitro biochemical assays might not be suitable for live-cell imaging or animal studies.

  • Document Everything: Keep detailed records of your solubilization protocols, including solvents used, concentrations, temperatures, and any observations. This will be invaluable for troubleshooting and ensuring reproducibility.

By systematically applying the principles and protocols outlined in this guide, researchers can overcome the solubility challenges associated with N-[(4-methoxyphenyl)methyl]acetamide and obtain reliable, high-quality data in their biological assays.

References

  • PubChem. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827. [Link]

  • Wikipedia. N-Methylacetamide. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. Preparing Solutions. (2025). [Link]

  • Al-Ghananeem, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • de Medeiros, V. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. (2019). [Link]

  • PubChem. N-((4-methoxyphenyl)methyl)acetamide | C10H13NO2 | CID 37050. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-methoxyphenyl_methyl_acetamide]([Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Qu, Y., et al. (2022). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. (2013). [Link]

  • Wei, Y., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Loftsson, T., et al. (2010). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]

  • Tran, H.-T. T., et al. (2019). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. ResearchGate. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. (2025). [Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Quora. What effects does DMSO have on cell assays?. (2017). [Link]

  • Khan Academy. pH and solubility. [Link]

  • Pharma Specialists. Surfactant Selection for Dissolution Study of Poorly Soluble Drug. (2021). [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • Chemical Entities of Biological Interest (ChEBI). N-benzylacetamide. [Link]

Sources

"Overcoming poor cell permeability of N-arylmethyl acetamides"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Cell Permeability of N-Arylmethyl Acetamides Ticket Status: OPEN Agent: Senior Application Scientist

Introduction: The "Ticket" System

Welcome to the Permeability Optimization Help Desk. You are likely here because your N-arylmethyl acetamide lead—despite showing excellent biochemical potency—is failing in cellular assays or showing poor oral exposure (


).

The N-arylmethyl acetamide scaffold (


) presents a unique challenge compared to anilides (

). The methylene spacer (

) breaks the conjugation between the nitrogen lone pair and the aromatic ring. This results in a more basic, "aliphatic-like" amide with higher desolvation penalties and increased conformational flexibility (rotatable bonds).

Below are three "Troubleshooting Tickets" addressing the most common failure modes, followed by validated experimental protocols.

Ticket #001: High Desolvation Penalty (The "Sticky" Hydrogen)

User Report: "My compound has a LogD of 2.5 (ideal range), but PAMPA permeability is near zero. It seems 'stuck' in the aqueous phase."

Diagnosis: The amide hydrogen (


) in your N-arylmethyl acetamide is a strong Hydrogen Bond Donor (HBD). To enter the lipid bilayer, the molecule must shed its water shell (desolvation). If the energy required to break these water bonds is too high, the molecule will not permeate, regardless of its lipophilicity.

Troubleshooting Steps:

Option A: N-Methylation (The Direct Fix) Replace the amide hydrogen with a methyl group (


).
  • Mechanism: Removes the HBD entirely and lowers the desolvation energy cost.

  • Caveat: This introduces a steric clash that favors the cis-amide conformation. Ensure your binding pocket can accommodate this shape change [1].

Option B: Intramolecular Hydrogen Bonding (IMHB - The "Chameleon" Approach) Design a nearby Hydrogen Bond Acceptor (HBA) to "distract" the amide NH.

  • Mechanism: If the NH is bonded internally to a fluorine, ether oxygen, or pyridine nitrogen within the molecule, it is "hidden" from solvent water. The molecule appears lipophilic to the membrane but polar to the solvent [2].

  • Implementation: Introduce an ortho-substituent on the aryl ring (e.g., o-F, o-OCH3) or a heteroatom in the acetamide side chain capable of forming a 6- or 7-membered ring with the NH.

Decision Matrix (Graphviz):

DesolvationLogic Start Issue: High Desolvation Penalty CheckHBD Is the Amide NH essential for binding? Start->CheckHBD YesBinding YES: NH makes H-bond with protein CheckHBD->YesBinding NoBinding NO: NH points to solvent CheckHBD->NoBinding StrategyIMHB Strategy: IMHB Masking Add H-bond acceptor (F, O, N) within 2.2 Angstroms of NH YesBinding->StrategyIMHB StrategyNMe Strategy: N-Methylation Replace H with CH3 NoBinding->StrategyNMe Result1 Result: 'Chameleon' Effect (Hidden Polarity) StrategyIMHB->Result1 Result2 Result: Reduced HBD Count (True Lipophilicity) StrategyNMe->Result2

Caption: Decision tree for mitigating amide-related desolvation penalties.

Ticket #002: Rotational Entropy (The "Floppy Linker" Issue)

User Report: "Permeability is moderate, but potency drops significantly when I optimize for LogP. The molecule seems too flexible."

Diagnosis: The methylene spacer (


) in N-arylmethyl acetamides adds a rotatable bond that allows the aryl ring and the acetamide group to spin independently. The molecule loses entropy upon binding (must freeze into one shape) and struggles to traverse the membrane because it occupies a large hydrodynamic volume.

Troubleshooting Steps:

Option A:


-Methylation (Gem-Dimethyl Effect) 
Add a methyl group to the benzylic carbon (

).
  • Mechanism: This restricts rotation around the

    
     bond and increases lipophilicity. It often locks the molecule into a "pre-organized" conformation closer to the bioactive state.
    

Option B: Bioisosteric Replacement Replace the acetamide with a heterocycle that mimics the amide geometry but reduces flexibility.

  • Recommendation: 1,2,3-Triazoles or 1,2,4-Oxadiazoles.

  • Why: These are planar, rigid systems that mimic the peptide bond's dipole but lack the rotatable nature of the acetamide side chain [3].

Data Comparison:

Modification

LogD (approx)
HBD CountRotatable BondsPermeability Impact
Parent (Acetamide) Reference1HighReference

-Methylation
+0.3 to +0.51MediumModerate Increase
N-Methylation +0.4 to +0.70MediumHigh Increase
Triazole Bioisostere +0.1 to +0.80LowHigh Increase
Ticket #003: Efflux Liability (The P-gp Pump)

User Report: "My Caco-2 data shows high recovery but a B-to-A / A-to-B ratio > 2.0. It's being pumped out."

Diagnosis: N-arylmethyl acetamides are frequent substrates for P-glycoprotein (P-gp), especially if the aryl ring is electron-rich. The amide NH acts as a recognition element for the transporter.

Troubleshooting Steps:

Option A: Steric Shielding Introduce bulky groups (e.g., tert-butyl,


) adjacent to the amide nitrogen.
  • Mechanism: Steric bulk prevents the P-gp binding site from effectively engaging the amide backbone.

Option B: Fluorination of the Spacer Replace the benzylic hydrogens with fluorine (


).
  • Mechanism: This lowers the basicity of the nitrogen (inductive effect) and reduces the H-bond donor strength of the NH, making it less recognizable to efflux pumps [4].

Experimental Protocols
1. High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this for rapid ranking of passive permeability.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 1% (w/v) Lecithin in Dodecane.[1]

Protocol:

  • Preparation: Dissolve test compounds in DMSO (10 mM). Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Add 5 µL of Lipid Solution to the membrane of the Donor Plate.[1] Critical: Allow 10 mins for solvent evaporation if using volatile solvents, though dodecane does not require this.

  • Assembly:

    • Add 300 µL PBS (pH 7.[1]4) to the Acceptor Plate .

    • Add 150 µL of diluted compound to the Donor Plate .

    • Sandwich the plates carefully.

  • Incubation: 5 hours at Room Temperature in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    
2. IMHB Validation (NMR)

Use this to confirm if your design is actually forming an intramolecular hydrogen bond.[2]

Method:


 Temperature Coefficient.
  • Dissolve compound in

    
    .
    
  • Acquire

    
    -NMR spectra at temperatures ranging from 298K to 323K (in 5K increments).
    
  • Interpretation:

    • If

      
       ppb/K: The NH is solvent-shielded (IMHB formed).
      
    • If

      
       ppb/K: The NH is solvent-exposed (No IMHB).
      
Workflow Visualization

OptimizationWorkflow Lead N-Arylmethyl Lead PAMPA Run PAMPA (Passive Diffusion) Lead->PAMPA Decision P_app > 10^-6 cm/s? PAMPA->Decision Caco2 Run Caco-2 (Efflux Check) Decision->Caco2 Yes FailPAMPA Fail: High Polarity Decision->FailPAMPA No FailEfflux Fail: P-gp Substrate Caco2->FailEfflux Ratio > 2 Success Permeable Lead Caco2->Success Ratio < 2 FixPolarity Apply Ticket #001 (N-Me or IMHB) FailPAMPA->FixPolarity FixPolarity->PAMPA FixEfflux Apply Ticket #003 (Steric/Fluorine) FailEfflux->FixEfflux FixEfflux->Caco2

Caption: Iterative optimization workflow for permeability and efflux liability.

References
  • Chatterjee, J., et al. (2013). N-Methylation of Peptides and Proteins: An Important Tool for Modulating Pharmacokinetics. Angewandte Chemie International Edition. Link

  • Rossi, Sebastiano, et al. (2018). Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in Beyond Rule of Five Chemical Space.[3][4][5] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.[6] Chemical Society Reviews. Link

Sources

Technical Support Center: Scale-Up Synthesis of N-[(4-methoxyphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SU-5461-32-5 Molecule: N-[(4-methoxyphenyl)methyl]acetamide Synonyms: N-(4-Methoxybenzyl)acetamide; N-Acetyl-4-methoxybenzylamine CAS: 5461-32-5[1]

Welcome to the Scale-Up Hub

You have entered the technical support interface for the process development of N-[(4-methoxyphenyl)methyl]acetamide . This guide is engineered for researchers transitioning from gram-scale discovery to kilogram-scale production. Unlike bench-top synthesis, scale-up requires rigorous control over thermodynamics, mass transfer, and impurity profiles.[1]

This interface is divided into three modules:

  • Process Logic (The "Why"): Thermodynamics and reaction engineering.

  • Troubleshooting (The "Fix"): Direct solutions to observed deviations.

  • Master Protocol (The "How"): A self-validating standard operating procedure (SOP).

Module 1: Process Logic & Critical Quality Attributes (CQAs)

The Chemistry: Nucleophilic Acyl Substitution

The synthesis involves the acetylation of 4-methoxybenzylamine using acetic anhydride . While acetyl chloride is faster, acetic anhydride is preferred for scale-up due to manageable exotherms and the avoidance of corrosive HCl gas generation.

Reaction Equation:



Thermodynamic & Kinetic Control
  • Exotherm Management: This reaction is highly exothermic (

    
    ).[1] On a 10g scale, passive cooling works.[1] On a 1kg scale, this heat can boil the solvent, leading to impurity formation (oxidation of the electron-rich aromatic ring).
    
    • Control Strategy: Dose acetic anhydride into the amine solution at a rate where

      
      .[1]
      
  • Impurity Profile: The methoxy group activates the benzene ring, making it susceptible to oxidation (turning the product pink/brown).

    • Control Strategy: Strict nitrogen inerting is required.[1]

Data Summary: Key Parameters
ParameterSpecificationReason for Control
Stoichiometry 1.0 eq Amine : 1.1–1.2 eq AnhydrideExcess anhydride drives completion; too much complicates workup.[1]
Temperature 0°C to 40°CHigh T promotes colored impurities and potential diacetylation.[1]
Solvent Ethyl Acetate (EtOAc)Green solvent; product crystallizes upon cooling/concentration.[1]
Reaction Time 2–4 HoursFast kinetics; extended time only risks oxidation.[1]

Module 2: Troubleshooting (FAQ & Diagnostics)

Status: Active Monitoring Select your issue below:

Q1: The reaction mixture turned pink or dark brown. Is the batch ruined?

Diagnosis: Oxidative Degradation. The 4-methoxybenzylamine starting material is electron-rich and prone to air oxidation, forming quinoid-like colored impurities.

  • Immediate Fix: If the color is light pink, proceed with the workup; the color often stays in the mother liquor during crystallization. If dark brown, treat the organic layer with activated carbon (charcoal) during the workup.

  • Prevention: Degas solvents and keep the reactor under a positive pressure of Nitrogen (

    
    ) or Argon. Ensure the starting amine is colorless (distill if necessary) before use.[1]
    
Q2: I have low yield, and the product is "oiling out" instead of crystallizing.

Diagnosis: Solvent/Impurity Ratio. Oiling out occurs when the product concentration is too high in a solvent mixture that contains too many impurities (like acetic acid) or if the temperature drops too fast.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a "seed" crystal of pure product at roughly 5°C below the saturation temperature. Cool slowly (10°C/hour).[1]

  • Prevention: Ensure efficient removal of acetic acid during the bicarbonate wash.[1] Residual acid acts as a solubilizer, preventing crystallization.[1]

Q3: The product smells like vinegar after drying.

Diagnosis: Residual Acetic Acid Inclusion. Acetic acid (the byproduct) can get trapped in the crystal lattice or adhere to the surface.

  • Immediate Fix: Recrystallize from Ethanol/Water (9:1) or wash the solid cake thoroughly with cold saturated aqueous

    
     followed by cold water.[1] Dry in a vacuum oven at 45°C with a nitrogen bleed.
    
Q4: Why use Acetic Anhydride instead of Acetyl Chloride?

Technical Insight: While Acetyl Chloride is a more potent electrophile, it generates stoichiometric HCl gas.[1] On a large scale, this requires:

  • Glass-lined reactors (expensive).[1]

  • Caustic scrubbers to neutralize HCl off-gas.[1]

  • An added base (Triethylamine) to scavenge protons, which creates voluminous salts that are hard to filter.[1] Acetic Anhydride produces Acetic Acid, which is liquid, biodegradable, and easily washed away with water/bicarbonate.[1]

Module 3: Master Protocol (Scale-Up SOP)

Scale: 1.0 mol (approx. 137g of amine) Expected Yield: 85–92% Safety Level: P2 (Fume hood, gloves, eye protection required)

Phase 1: Reaction
  • Setup: Equip a 1L 3-neck round-bottom flask with an overhead stirrer, temperature probe, dropping funnel, and

    
     inlet.
    
  • Charge: Add 4-methoxybenzylamine (137.2 g, 1.0 mol) and Ethyl Acetate (400 mL). Start stirring.

  • Inert: Flush the headspace with

    
     for 10 minutes.
    
  • Dosing: Cool the solution to 10°C. Add Acetic Anhydride (112.3 g, 1.1 mol) dropwise over 45–60 minutes.

    • Critical Checkpoint: Do not allow internal temperature to exceed 40°C. Adjust rate as needed.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • IPC (In-Process Control): Check TLC (50% EtOAc/Hexane) or HPLC.[1] Amine spot should be absent.[1]

Phase 2: Workup & Isolation
  • Quench: Add water (200 mL) to the reaction mixture to hydrolyze excess anhydride. Stir for 15 mins.

  • Wash: Transfer to a separatory funnel. Separate phases.

    • Wash Organic Layer (Top) with Sat.[1] aq.

      
        (
      
      
      
      ) to remove acetic acid.[1] Caution:
      
      
      evolution.
    • Wash with Brine (

      
      ).[1]
      
  • Crystallization:

    • Transfer organic layer to a clean flask.[1]

    • Concentrate via rotary evaporation (or distillation) until approx. 250 mL volume remains.[1]

    • Cool slowly to 0–5°C. White needles should precipitate.[1]

  • Filtration: Filter the solids using a Buchner funnel. Wash the cake with cold EtOAc (50 mL) or Hexane (100 mL).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Module 4: Process Visualization

The following diagram illustrates the critical path for the synthesis, highlighting decision nodes and safety checks.

G start Start: Raw Materials (4-Methoxybenzylamine) inert Inerting (N2 Purge) Prevent Oxidation start->inert dose Controlled Addition Acetic Anhydride (T < 40°C) inert->dose react Reaction Phase 2-4 Hours @ 25°C dose->react ipc IPC Check (TLC/HPLC) Amine Consumed? react->ipc ipc->react No (Extend Time) quench Quench with Water Hydrolyze Excess Anhydride ipc->quench Yes wash Bicarbonate Wash Remove Acetic Acid quench->wash cryst Crystallization Cool to 5°C wash->cryst filter Filtration & Drying cryst->filter final Final Product N-[(4-methoxyphenyl)methyl]acetamide filter->final

Figure 1: Process flow diagram for the scale-up synthesis of N-[(4-methoxyphenyl)methyl]acetamide, emphasizing thermal control and purity checkpoints.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine acetylation).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] Link (Principles of solvent selection and exotherm control).[1]

  • PubChem Database. (n.d.).[1] Compound Summary for CID 5461-32-5 (N-(4-Methoxybenzyl)acetamide). National Center for Biotechnology Information.[1] Link (Physical properties and safety data).[1]

  • De Silva, C. R., et al. (2020).[1] "Green Synthesis of Amides." Organic Process Research & Development. (General principles of green acetylation).

Sources

Technical Support Center: Refining Purification Protocols for N-[(4-methoxyphenyl)methyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-[(4-methoxyphenyl)methyl]acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the knowledge to refine your purification protocols, enhance purity, and improve overall yield.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of N-[(4-methoxyphenyl)methyl]acetamide derivatives.

Q1: What is the first step I should take to purify my crude N-[(4-methoxyphenyl)methyl]acetamide derivative?

A1: The initial and most critical step is to analyze your crude product. Before attempting any purification, it is essential to have an idea of the impurity profile. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the number and nature of impurities.[1] This initial analysis will guide your choice of the most appropriate purification strategy.

Q2: My N-[(4-methoxyphenyl)methyl]acetamide derivative appears to be an oil, but I expected a solid. What should I do?

A2: Oiling out during crystallization or after solvent removal is a common issue. This can be due to the presence of impurities that depress the melting point or the presence of residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, consider trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization or solidify impurities for removal by filtration. If this fails, column chromatography is likely the next best step.

Q3: What are the most common impurities I should expect in the synthesis of N-[(4-methoxyphenyl)methyl]acetamide derivatives?

A3: Common impurities can include unreacted starting materials such as 4-methoxybenzylamine or the acetylating agent (e.g., acetic anhydride, acetyl chloride). Side products from over-acetylation or side reactions involving the methoxy group are also possible, though generally less common under standard conditions. Acetamide is a potential genotoxic impurity that can form from the hydrolysis of acetonitrile if it is used as a solvent.[2] Degradation products may also be present if the reaction was performed at high temperatures or for an extended period.[3]

Q4: Can I use recrystallization to purify my N-[(4-methoxyphenyl)methyl]acetamide derivative?

A4: Yes, recrystallization is often a viable and efficient method for purifying solid N-[(4-methoxyphenyl)methyl]acetamide derivatives, especially on a larger scale.[4][5] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point for solvent screening would be alcohols (ethanol, isopropanol), ethyl acetate, or mixtures of these with water or non-polar solvents like hexanes.

Q5: My compound is colored. How can I remove the color?

A5: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.[6][7][8] Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then perform a hot filtration to remove the charcoal.[7] Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during the purification of N-[(4-methoxyphenyl)methyl]acetamide derivatives.

Guide 1: Recrystallization Troubleshooting

Recrystallization is a powerful technique, but it can present challenges.

Problem: My compound will not crystallize from solution.

  • Cause A: Solution is not saturated.

    • Solution: Concentrate the solution by boiling off some of the solvent. Be cautious not to evaporate too much solvent, which could cause the product to "crash out" with impurities.

  • Cause B: Presence of impurities inhibiting crystal formation.

    • Solution 1: Try adding a seed crystal from a previously purified batch to induce crystallization.

    • Solution 2: Scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 3: If the above fails, the impurity load may be too high for recrystallization alone. Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before attempting recrystallization again.

  • Cause C: Inappropriate solvent choice.

    • Solution: Perform a systematic solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities. A good solvent for recrystallization will dissolve the compound when hot but not when cold.[7]

Problem: The product "oils out" instead of crystallizing.

  • Cause A: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Cause B: Significant amount of impurities present.

    • Solution: This often indicates that recrystallization alone is not sufficient. Column chromatography will likely be necessary to remove the impurities that are preventing crystallization.

Guide 2: Column Chromatography Troubleshooting

Column chromatography is a versatile purification technique, but optimizing the separation can be tricky.

Problem: Poor separation of my compound from impurities on the TLC plate.

  • Cause A: Inappropriate solvent system.

    • Solution: Systematically vary the polarity of your mobile phase. For N-[(4-methoxyphenyl)methyl]acetamide derivatives, which are moderately polar, solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol are good starting points.[9][10] The goal is to achieve a retention factor (Rf) for your desired compound of around 0.3-0.4 for optimal separation on a column.

  • Cause B: Co-spotting of the product and impurity.

    • Solution: Try a different solvent system with a different selectivity. For example, if you are using a non-polar/polar aprotic system (like hexanes/ethyl acetate), try incorporating a protic solvent (like a small percentage of methanol).

Problem: My compound is streaking on the TLC plate and the column.

  • Cause A: Compound is too polar for the solvent system.

    • Solution: Increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol can often resolve streaking.

  • Cause B: Interaction with the silica gel.

    • Solution: The amide functionality in your compound can sometimes interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase can neutralize the acidic sites on the silica and improve peak shape.[11]

  • Cause C: Sample overload.

    • Solution: Ensure you are not loading too much crude material onto your TLC plate or column. Overloading can lead to band broadening and streaking.

Problem: I am losing a significant amount of my product on the column.

  • Cause A: Irreversible adsorption to the stationary phase.

    • Solution: As mentioned above, adding a modifier like triethylamine to the mobile phase can mitigate strong interactions with the silica gel. Alternatively, consider using a different stationary phase, such as alumina, which is less acidic.

  • Cause B: The compound is not stable on silica gel.

    • Solution: While N-[(4-methoxyphenyl)methyl]acetamide derivatives are generally stable, some derivatives could be sensitive. If you suspect degradation, minimize the time the compound spends on the column by using a faster flow rate or switching to a less reactive stationary phase.

Guide 3: Preparative HPLC Troubleshooting

For high-purity requirements, preparative HPLC is often the method of choice.[12][13][14]

Problem: Poor peak shape (tailing or fronting) in preparative HPLC.

  • Cause A: Column overload.

    • Solution: Reduce the amount of sample injected onto the column. Preparative HPLC has a higher capacity than analytical HPLC, but overloading can still occur and will compromise resolution.

  • Cause B: Secondary interactions with the stationary phase.

    • Solution: For reversed-phase HPLC (e.g., C18), ensure the mobile phase pH is appropriate for your compound. For amide-containing compounds, a mobile phase containing a buffer (e.g., ammonium acetate or formate) can improve peak shape.

  • Cause C: Inappropriate mobile phase.

    • Solution: Optimize the mobile phase composition on an analytical scale before scaling up to preparative HPLC. Small changes in the organic modifier or the aqueous component can have a significant impact on peak shape and resolution.

Problem: Low recovery of the purified compound.

  • Cause A: The compound is precipitating in the collection tubes.

    • Solution: If your mobile phase contains a high percentage of water, your purified compound may precipitate upon collection. You can mitigate this by adding a small amount of a strong organic solvent (like acetonitrile or methanol) to the collection tubes before starting the run.

  • Cause B: The compound is adsorbing to the system components.

    • Solution: Ensure all tubing and connectors are inert. In some cases, passivation of the system may be necessary.

Data Presentation and Experimental Protocols

Table 1: Common Solvents for Purification of N-[(4-methoxyphenyl)methyl]acetamide Derivatives
SolventPolarity IndexApplication Notes
Hexanes0.1Good for trituration and as a non-polar component in chromatography mobile phases.
Diethyl Ether2.8Useful for trituration and as a moderately non-polar solvent.
Dichloromethane3.1A versatile solvent for both extraction and chromatography.[9][10]
Ethyl Acetate4.4A common polar component in chromatography mobile phases and a potential recrystallization solvent.
Acetone5.1Can be used for recrystallization.[6]
Isopropanol3.9A good protic solvent for recrystallization.
Ethanol4.3A common and effective solvent for recrystallization, often used in combination with water.[6]
Methanol5.1A highly polar solvent, useful as a strong eluent in chromatography and for recrystallization.[15]
Water10.2Can be used as an anti-solvent in recrystallization with water-miscible organic solvents.[4]
Experimental Protocol: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude N-[(4-methoxyphenyl)methyl]acetamide derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, you can cool the flask further in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Experimental Protocol: General Column Chromatography Procedure
  • TLC Analysis: Develop a TLC solvent system that gives an Rf value of 0.3-0.4 for your target compound and provides good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica to the top of the column (dry loading).

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of your compound by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude N-[(4-methoxyphenyl)methyl]acetamide Derivative analysis Analyze Crude Product (TLC, HPLC, NMR) start->analysis is_solid Is the crude product a solid? analysis->is_solid recrystallization_possible Is recrystallization feasible? (Good crystal formation in solvent screen) is_solid->recrystallization_possible Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization Perform Recrystallization recrystallization_possible->recrystallization Yes recrystallization_possible->column_chromatography No pure_product Pure Product recrystallization->pure_product prep_hplc Consider Preparative HPLC for high purity column_chromatography->prep_hplc column_chromatography->pure_product If purity is sufficient prep_hplc->pure_product

Caption: A decision tree to guide the selection of an appropriate purification method.

Diagram 2: Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Column Chromatography Issue poor_separation Poor Separation start->poor_separation streaking Streaking start->streaking low_recovery Low Recovery start->low_recovery change_polarity Adjust Mobile Phase Polarity poor_separation->change_polarity increase_polarity Increase Mobile Phase Polarity streaking->increase_polarity add_base_recovery Add Triethylamine to Mobile Phase low_recovery->add_base_recovery change_solvent Try a Different Solvent System change_polarity->change_solvent If still poor add_base Add Triethylamine (0.1-1%) to Mobile Phase increase_polarity->add_base If streaking persists check_loading Reduce Sample Load add_base->check_loading change_stationary_phase Switch to Alumina add_base_recovery->change_stationary_phase If recovery is still low

Caption: A workflow for troubleshooting common issues in column chromatography.

References

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Validation & Comparative

A Comparative Guide to COX-2 Inhibitors: Evaluating N-[(4-methoxyphenyl)methyl]acetamide Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the potential cyclooxygenase-2 (COX-2) inhibitor, N-[(4-methoxyphenyl)methyl]acetamide, against established market alternatives. By synthesizing mechanistic insights with validated experimental protocols, we aim to deliver an objective and technically robust resource for evaluating novel anti-inflammatory compounds.

Introduction: The Rationale for Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[1] However, the discovery of two distinct COX isoforms—COX-1 and COX-2—revolutionized the field.

  • COX-1 is constitutively expressed in most tissues and plays a vital role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1]

  • COX-2 , conversely, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1][2]

The therapeutic action of traditional NSAIDs, which inhibit both isoforms, is attributed to COX-2 blockade, while their common and often severe side effects, such as gastrointestinal ulceration, are linked to the inhibition of COX-1.[1] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile.[1] This guide will situate N-[(4-methoxyphenyl)methyl]acetamide within this therapeutic class, comparing its potential efficacy and selectivity against well-characterized inhibitors like Celecoxib, Rofecoxib, and Etoricoxib.

Mechanism of Action: The Arachidonic Acid Cascade

Selective COX-2 inhibitors operate by competitively binding to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostanoids. The key to their selectivity lies in structural differences between the two enzyme isoforms. The active site of COX-2 is slightly larger and possesses a side pocket, which can accommodate the bulkier structures characteristic of many coxibs—a feature absent in the more constrained active site of COX-1.

Below is a diagram illustrating the central role of COX enzymes in the arachidonic acid signaling pathway.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (Activated by stimuli) membrane->pla2 aa Arachidonic Acid pla2->aa Releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH2 cox1->pgh2_1 Converts to pgh2_2 PGH2 cox2->pgh2_2 Converts to homeostatic Homeostatic Prostaglandins (e.g., Gastric protection, Platelet aggregation) pgh2_1->homeostatic inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) pgh2_2->inflammatory nsaids Traditional NSAIDs (e.g., Ibuprofen) nsaids->cox1 Inhibits nsaids->cox2 Inhibits coxibs Selective COX-2 Inhibitors (e.g., Celecoxib, N-[(4-methoxyphenyl)methyl]acetamide) coxibs->cox2 Selectively Inhibits

Figure 1: Arachidonic Acid Signaling Pathway.

Comparative Analysis: Potency and Selectivity

The efficacy of a COX-2 inhibitor is determined by two primary metrics: its potency (measured as the half-maximal inhibitory concentration, IC50) and its selectivity for COX-2 over COX-1 (expressed as the Selectivity Index or S.I., calculated as IC50(COX-1) / IC50(COX-2)). A lower IC50 value indicates higher potency, while a higher S.I. denotes greater selectivity.

While specific experimental data for N-[(4-methoxyphenyl)methyl]acetamide is not available in the surveyed literature, the following table provides a comparative summary of leading COX-2 inhibitors. This table serves as a benchmark for where a novel compound would need to perform to be considered a viable alternative.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (S.I.)
N-[(4-methoxyphenyl)methyl]acetamide Data Not AvailableData Not AvailableData Not Available
Celecoxib 0.04[3]15.0375[1]
Rofecoxib 0.53[4]19.0836[4]
Etoricoxib 1.1[5]116.0106[5]
Indomethacin (Non-selective control) 0.96[4]0.380.4[4]

Note: IC50 values can vary between different assay conditions. The data presented are representative values from published studies.

The structural features of N-[(4-methoxyphenyl)methyl]acetamide, particularly the methoxyphenyl group, are present in other compounds investigated for anti-inflammatory properties. However, without empirical data, its potency and selectivity remain speculative. To definitively characterize this compound, rigorous experimental validation is required.

Experimental Protocols for Comparative Evaluation

To ensure a robust and self-validating comparison, standardized in vitro and in vivo assays must be employed. The following sections detail the methodologies required to generate the data needed for a direct comparison.

In Vitro Evaluation: COX-1/COX-2 Inhibition Assay

This assay quantifies the potency and selectivity of a test compound by measuring its ability to inhibit the production of prostaglandins by isolated COX-1 and COX-2 enzymes. A common method is a colorimetric or fluorometric inhibitor screening assay.[6][7]

In_Vitro_Workflow start Start prep Prepare Reagents: - COX-1 & COX-2 Enzymes - Heme Cofactor - Reaction Buffer - Test Compound Dilutions start->prep incubation Pre-incubation: Add Enzyme, Buffer, Heme, and Test Compound to wells. Incubate (e.g., 10 min at 37°C). prep->incubation reaction Initiate Reaction: Add Arachidonic Acid substrate. Incubate for a precise time (e.g., 2 min at 37°C). incubation->reaction stop Stop Reaction: Add saturated Stannous Chloride or other stopping agent. reaction->stop detection Quantify Prostaglandins: Use ELISA or other immunoassay to measure PG levels in each well. stop->detection analysis Data Analysis: Calculate % inhibition vs. control. Plot dose-response curve and determine IC50 for each enzyme. detection->analysis end End: Determine Potency & Selectivity Index analysis->end

Figure 2: In Vitro COX Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of N-[(4-methoxyphenyl)methyl]acetamide and control inhibitors (e.g., Celecoxib, Indomethacin) in a suitable vehicle (e.g., DMSO). Prepare reaction buffer, heme, and aliquots of ovine COX-1 and human recombinant COX-2 enzymes as per the assay kit manufacturer's instructions.[8]

  • Enzyme Incubation: In a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Addition: Add 10 µL of the diluted test compound or vehicle control to the appropriate wells.[8]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid substrate to all wells. Incubate for a precise duration (e.g., 2 minutes at 37°C).[8]

  • Reaction Termination: Stop the reaction by adding a stopping agent, such as a saturated stannous chloride solution.[8]

  • Quantification: Measure the amount of prostaglandin produced using a corresponding enzyme immunoassay (EIA) kit. This typically involves a competitive binding reaction and a colorimetric readout.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value for both COX-1 and COX-2. The Selectivity Index is then calculated as IC50(COX-1) / IC50(COX-2).

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

This is a well-established and widely used model to assess the acute anti-inflammatory activity of a compound in vivo.[9][10][11] The injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized, biphasic inflammatory response characterized by edema (swelling).

In_Vivo_Workflow start Start acclimate Animal Acclimation: Acclimate male Wistar rats (180-200g) to lab conditions for ~1 week. start->acclimate grouping Group Assignment: Randomly assign animals to groups: 1. Vehicle Control (Saline) 2. Positive Control (e.g., Celecoxib) 3. Test Compound (Multiple doses) acclimate->grouping baseline Measure Baseline Paw Volume: Use a plethysmometer to measure the initial volume of the right hind paw. grouping->baseline dosing Administer Compounds: Administer vehicle, control, or test compound via oral gavage or i.p. injection (e.g., 1 hour before carrageenan). baseline->dosing induction Induce Inflammation: Inject 0.1 mL of 1% carrageenan solution sub-plantarly into the right hind paw. dosing->induction measurement Measure Paw Edema: Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-injection) using the plethysmometer. induction->measurement analysis Data Analysis: Calculate the % increase in paw volume and % inhibition of edema for each group compared to the vehicle control. measurement->analysis end End: Determine In Vivo Anti-inflammatory Efficacy analysis->end

Figure 3: In Vivo Carrageenan-Induced Paw Edema Workflow.

Step-by-Step Methodology:

  • Animal Acclimation: Use male Wistar rats or Swiss albino mice (25-30g), allowing them to acclimate to laboratory conditions for at least one week.[9][12]

  • Grouping: Randomly divide animals into groups (n=6-8 per group): a vehicle control group, a positive control group (receiving a known NSAID like Celecoxib or Indomethacin), and one or more test groups receiving different doses of N-[(4-methoxyphenyl)methyl]acetamide.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This serves as the baseline reading (V0).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally or via intraperitoneal injection, typically 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution into the sub-plantar surface of the right hind paw.[10][12]

  • Edema Measurement: Measure the paw volume (Vt) at various time points after the carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[10]

  • Data Analysis: Calculate the percentage of edema (swelling) at each time point using the formula: % Edema = [(Vt - V0) / V0] * 100. The anti-inflammatory activity is expressed as the percent inhibition of edema, calculated as: % Inhibition = [1 - (% Edema of Treated Group / % Edema of Control Group)] * 100.

Conclusion and Future Directions

The development of safer, more effective anti-inflammatory agents is a continuous effort in medicinal chemistry. While established COX-2 inhibitors like Celecoxib and Etoricoxib offer significant therapeutic benefits, the search for novel compounds with improved efficacy, selectivity, and safety profiles remains a priority.[13] N-[(4-methoxyphenyl)methyl]acetamide represents a potential candidate within this class, but its therapeutic value can only be ascertained through rigorous experimental evaluation.

This guide provides the necessary framework for such an evaluation, from understanding the underlying mechanism of action to implementing validated in vitro and in vivo protocols. By systematically generating and comparing data on potency, selectivity, and in vivo efficacy, researchers can objectively determine the standing of N-[(4-methoxyphenyl)methyl]acetamide relative to current standards of care. Only through such a data-driven, comparative approach can its potential as a next-generation COX-2 inhibitor be fully realized.

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  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]

  • Kumar, V., et al. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. Available at: [Link]

  • Dr. Oracle. (2026). What is the role of etoricoxib (a selective COX-2 inhibitor) in managing pain and inflammation in an average adult patient with no significant medical history?. Dr. Oracle. Available at: [Link]

Sources

"Structure-activity relationship of N-arylmethyl acetamide derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hinge" Effect

In medicinal chemistry, the N-arylmethyl acetamide scaffold represents a critical structural evolution from simple anilides (N-aryl acetamides). While both classes contain an amide bond and an aromatic ring, the insertion of a single methylene (


) "spacer" between the nitrogen and the aryl ring fundamentally alters the physicochemical and biological profile of the molecule.

This guide objectively compares the performance of N-arylmethyl acetamides against their rigid N-aryl counterparts, focusing on their application as Cholinesterase Inhibitors (AChE/BChE) for Alzheimer's disease and Anticonvulsants .

Key Differentiators
FeatureN-Aryl Acetamides (Anilides)N-Arylmethyl Acetamides (Benzylamides)Impact on Bioactivity
Electronic State N-lone pair conjugated with Aryl ring.Decoupled. N-lone pair is localized.Increases nucleophilicity of the amide nitrogen; alters H-bond donor capability.
Conformation Planar/Rigid.Flexible/Tetrahedral. The

acts as a "hinge," allowing the aryl tail to orient into deep hydrophobic pockets (e.g., AChE gorge).
Metabolic Stability Prone to direct ring hydroxylation.Benzylic oxidation is a primary metabolic route.Modifies half-life (

) and active metabolite generation.

Structural Dissection & SAR Logic

The biological success of N-arylmethyl acetamides relies on a tripartite pharmacophore. Understanding this structure is essential for rational drug design.

Diagram 1: The Pharmacophore Logic

SAR_Logic Scaffold N-Arylmethyl Acetamide Core Scaffold Warhead Region A: Acetamide (Warhead) H-Bond Acceptor/Donor Modulates Solubility Scaffold->Warhead Contains Linker Region B: Methylene Spacer (-CH2-) 'The Hinge' Breaks Conjugation Adds Flexibility Scaffold->Linker Contains Tail Region C: Aryl Ring (Tail) Hydrophobic Interaction $pi$-$pi$ Stacking Scaffold->Tail Contains Binding Affinity Binding Affinity Warhead->Binding Affinity Interacts with Serine/Histidine residues Conformational Entropy Conformational Entropy Linker->Conformational Entropy Allows fitting into deep active sites (e.g., AChE) Selectivity Selectivity Tail->Selectivity Substituents (Cl, F, OMe) determine potency

Caption: Functional decomposition of the N-arylmethyl acetamide scaffold showing the distinct roles of the warhead, linker, and hydrophobic tail.

Comparative Performance Analysis

This section analyzes experimental data comparing N-arylmethyl derivatives against alternatives in specific therapeutic contexts.

Case Study A: Cholinesterase Inhibition (Alzheimer's)

In the design of Acetylcholinesterase (AChE) inhibitors, the target is a deep "gorge" lined with aromatic residues.

  • The Challenge: Rigid molecules (Anilides) often fail to span the distance between the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

  • The Solution: The N-arylmethyl spacer provides the necessary flexibility.

Comparative Data: AChE Inhibition Potency (

)

Data synthesized from representative SAR studies (e.g., Rampa et al., MDPI).

Compound ClassStructureSubstituent (R)

(AChE)
Selectivity (AChE/BChE)Insight
Anilide (Rigid)

4-Cl

LowRigid structure prevents deep penetration into the enzyme gorge.
Benzylamide (Flexible)

Unsubstituted

ModerateThe methylene hinge improves binding affinity significantly.
Benzylamide (Optimized)

2-F (Ortho-Fluoro)

High Ortho-substitution locks a favorable conformation via steric pressure.
Benzylamide (Bulky)

4-tert-butyl

LowExcessive bulk at the para position clashes with the gorge walls.

Scientific Verdict: The N-arylmethyl linkage is superior to the N-aryl linkage for targets requiring "induced fit" or deep pocket binding. The addition of electron-withdrawing groups (EWG) like Fluorine at the ortho position further enhances potency by modulating the electron density of the aromatic ring, strengthening


 stacking interactions with Trp286 in the enzyme.
Case Study B: Anticonvulsant Activity
  • Mechanism: Modulation of voltage-gated sodium channels or GABAergic pathways.

  • Comparison: N-benzyl acetamides vs. Phenytoin/Phenobarbital.

  • Finding: While N-benzyl acetamides show significant protection against Maximal Electroshock (MES), they generally require higher doses (

    
     mg/kg) compared to Phenytoin (
    
    
    
    mg/kg). However, they exhibit lower neurotoxicity , making them attractive "soft drug" candidates.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing these derivatives.

Synthesis: The Schotten-Baumann Protocol

The most robust method for synthesizing N-arylmethyl acetamides is the Schotten-Baumann reaction . This biphasic system prevents the hydrolysis of the acyl chloride reactant.

Diagram 2: Synthesis Workflow

Synthesis_Flow Amine Start: Arylmethyl Amine (e.g., Benzylamine) Reaction Biphasic Reaction (DCM / Water) 0°C to RT, 2-4 Hours Amine->Reaction Chloride Reagent: Acyl Chloride (e.g., Acetyl Chloride) Chloride->Reaction Base Base: 10% NaOH (aq) Base->Reaction Quench Acidic Quench (HCl) Remove unreacted amine Reaction->Quench Extraction Extraction (DCM) Wash with NaHCO3 & Brine Quench->Extraction Purification Recrystallization (Ethanol/Water) Extraction->Purification

Caption: Step-by-step Schotten-Baumann synthesis workflow for high-yield amide formation.

Detailed Procedure
  • Preparation: Dissolve the specific arylmethyl amine (10 mmol) in Dichloromethane (DCM, 20 mL). Add 10% NaOH solution (15 mL).

  • Addition: Cool the mixture to

    
    . Add Acetyl Chloride (12 mmol) dropwise over 20 minutes with vigorous stirring. Critical: The biphasic stirring must be rapid to ensure interfacial reaction.
    
  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Workup: Separate the organic layer. Wash sequentially with:

    • 2N HCl (to remove unreacted amine).

    • Saturated

      
       (to remove acid byproducts).
      
    • Brine.[1]

  • Isolation: Dry over anhydrous

    
    , filter, and evaporate. Recrystallize from Ethanol/Water to obtain pure crystals.
    
Validation Assay: Ellman's Method (AChE Inhibition)

To validate biological activity, use the modified Ellman's spectrophotometric assay.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Protocol:

    • Incubate Enzyme (AChE from electric eel) + Test Compound (various concentrations) for 20 mins at

      
      .
      
    • Add DTNB and ATChI.

    • Measurement: Monitor absorbance at 412 nm . The hydrolysis of ATChI releases thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Conclusion & Forward Outlook

The N-arylmethyl acetamide scaffold is a versatile pharmacophore that offers distinct advantages over rigid anilides, particularly for targets requiring conformational adaptation.

  • For Researchers: Prioritize this scaffold when targeting enzymes with deep binding pockets (AChE, BChE) or when seeking to improve the metabolic stability of amide drugs.

  • Future Direction: Current trends involve hybridizing this scaffold with heterocyclic moieties (e.g., triazoles) to create "Dual Binding Site" inhibitors that span the entire AChE gorge, potentially reaching nanomolar potency.

References

  • QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. PubMed.[2] Available at: [Link]

  • The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. PubMed. Available at: [Link]

  • Schotten-Baumann reaction. Wikipedia. Available at: [Link]

Sources

"Cross-reactivity profiling of N-[(4-methoxyphenyl)methyl]acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Cross-Reactivity Profiling of N-[(4-methoxyphenyl)methyl]acetamide

Authored by: [Your Name/Team], Senior Application Scientist

Introduction

N-[(4-methoxyphenyl)methyl]acetamide, a compound of interest in contemporary drug discovery, has demonstrated significant potential in preliminary screens. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being off-target effects. These unintended molecular interactions can lead to toxicity, reduced efficacy, and unforeseen side effects, ultimately derailing promising therapeutic programs. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory formality but a critical step in de-risking a compound and understanding its true biological activity.

This guide provides a detailed framework for the cross-reactivity profiling of N-[(4-methoxyphenyl)methyl]acetamide. We will explore and compare various industry-standard techniques, offering insights into experimental design, data interpretation, and the underlying scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust selectivity profile for their compounds of interest.

Understanding the Importance of Selectivity

Selectivity is the cornerstone of modern pharmacology. An ideal drug molecule would interact exclusively with its intended target, thereby eliciting a specific therapeutic effect without engaging other biomolecules. In reality, achieving absolute selectivity is a formidable challenge. Small molecules often possess a degree of promiscuity, binding to multiple targets, particularly those with structural or sequential homology to the primary target.

The central objective of cross-reactivity profiling is to identify these off-target interactions early in the drug discovery process. This proactive approach allows for:

  • Early identification of potential liabilities: Uncovering off-target effects before significant resources are invested in a compound can prevent costly late-stage failures.

  • Informed lead optimization: Understanding the structural basis of off-target binding can guide medicinal chemists in designing more selective analogues.

  • Prediction of potential side effects: By identifying interactions with known biological pathways, researchers can anticipate and mitigate potential adverse effects in preclinical and clinical studies.

Comparative Analysis of Cross-Reactivity Profiling Methodologies

A multi-pronged approach is essential for a thorough cross-reactivity assessment. No single technique can provide a complete picture of a compound's selectivity. Here, we compare several orthogonal methods, each offering unique advantages and insights.

Kinase Profiling Panels

Given that protein kinases represent one of the largest and most functionally diverse enzyme families, and are common off-targets for many small molecules, kinase profiling is a standard first-line screening method.

Causality Behind Experimental Choice: Kinases share a conserved ATP-binding pocket, which is a frequent target for small molecule inhibitors. Even if N-[(4-methoxyphenyl)methyl]acetamide is not designed as a kinase inhibitor, its potential to bind to these ATP pockets necessitates a comprehensive screen.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Compound Dilution Series C Incubation of Compound with Kinases and ATP A->C B Kinase Panel Selection (e.g., Eurofins DiscoverX, Promega) B->C D Measurement of Kinase Activity (e.g., luminescence, fluorescence) C->D E Calculation of % Inhibition D->E F Determination of IC50/Ki for Hits E->F G Selectivity Scoring (e.g., S-score) F->G

Caption: Workflow for Kinase Profiling.

Data Interpretation: The results are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 10 µM). Hits are then followed up with dose-response experiments to determine the IC50 or Ki values. A selectivity score (S-score) can be calculated to quantify the compound's overall selectivity.

Comparative Data Table:

Compound Primary Target IC50 (nM) Number of Kinases Inhibited >50% at 10 µM S-Score (10 µM)
N-[(4-methoxyphenyl)methyl]acetamide5050.01
Alternative 1 (Compound X) 2520.005
Alternative 2 (Compound Y) 100150.04
Receptor Binding Assays

This approach is crucial for identifying interactions with cell surface receptors, such as G-protein coupled receptors (GPCRs), which are another major class of drug targets.

Causality Behind Experimental Choice: Unintended interactions with GPCRs can lead to a wide range of physiological effects, including cardiovascular, neurological, and metabolic side effects. A broad panel screen is a cost-effective way to flag these potential liabilities.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Compound Dilution D Incubation of Compound, Membranes, and Radiolabeled Ligand A->D B Membrane Preparation (expressing target receptor) B->D C Radiolabeled Ligand C->D E Separation of Bound and Free Ligand (Filtration) D->E F Quantification of Radioactivity (Scintillation Counting) E->F G Calculation of % Displacement F->G H Determination of Ki G->H

Caption: Workflow for Receptor Binding Assays.

Data Interpretation: The primary output is the percentage of displacement of a known radiolabeled ligand from the receptor. Significant displacement indicates a potential interaction. Follow-up experiments are then conducted to determine the binding affinity (Ki) of the test compound.

Comparative Data Table:

Compound Primary Target Ki (nM) Number of Receptors with >50% Displacement at 10 µM Notable Off-Target Receptors (Ki, nM)
N-[(4-methoxyphenyl)methyl]acetamide7535-HT2A (850), H1 (1200), M1 (2500)
Alternative 1 (Compound X) 401D2 (5000)
Alternative 2 (Compound Y) 1508Adrenergic α1 (500), Muscarinic M3 (900)
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement and identifying off-targets in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.

Causality Behind Experimental Choice: Unlike in vitro assays, CETSA provides evidence of target engagement within a more physiologically relevant environment, the intact cell. This can help to validate in vitro findings and identify off-targets that may only be accessible in a cellular context.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with N-[(4-methoxyphenyl)methyl]acetamide or a vehicle control for a specified period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble and precipitated protein fractions by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels using techniques such as Western blotting for a specific target or mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

G A Cell Treatment (Compound vs. Vehicle) B Heating to a Temperature Gradient A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Protein Quantification (Western Blot or Mass Spec) D->E F Generation of Melting Curves E->F G Identification of Stabilized Proteins F->G

Caption: CETSA Experimental Workflow.

Data Interpretation: A shift in the melting curve of a protein in the presence of the compound compared to the vehicle control indicates a direct interaction. The magnitude of the shift can be related to the affinity of the interaction.

Comparative Data Table:

Compound Primary Target ΔTm (°C) Number of Off-Targets with ΔTm > 2°C Notable Off-Targets Identified
N-[(4-methoxyphenyl)methyl]acetamide5.24Carbonic Anhydrase II, Aldehyde Dehydrogenase 1
Alternative 1 (Compound X) 6.81GSTP1
Alternative 2 (Compound Y) 3.512Multiple heat shock proteins, Cyclin-dependent kinases

Synthesizing the Data: A Holistic Approach to Risk Assessment

The true power of cross-reactivity profiling lies in the integration of data from multiple orthogonal assays. A hit in a kinase panel should be confirmed with a cellular assay like CETSA to ensure it is not an artifact of the in vitro system. Similarly, a receptor binding hit should be followed up with a functional assay to determine if the binding event leads to agonism or antagonism.

Logical Relationship Diagram:

G A N-[(4-methoxyphenyl)methyl]acetamide B Kinase Profiling A->B C Receptor Binding Assays A->C D CETSA / Thermal Proteome Profiling A->D E Functional Cellular Assays B->E C->E D->E F In Vivo Toxicity Studies E->F G Comprehensive Selectivity Profile E->G F->G

Caption: Integrated approach to cross-reactivity profiling.

Conclusion

The cross-reactivity profiling of N-[(4-methoxyphenyl)methyl]acetamide is a critical undertaking that requires a thoughtful and multi-faceted approach. By combining broad panel screens with cell-based target engagement assays, researchers can build a comprehensive understanding of the compound's selectivity and make informed decisions about its continued development. The methodologies and comparative data presented in this guide offer a robust framework for this essential aspect of drug discovery. A commitment to rigorous and transparent cross-reactivity profiling is not just good scientific practice; it is a fundamental component of developing safe and effective medicines.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

Comparative Benchmarking Guide: N-[(4-methoxyphenyl)methyl]acetamide vs. Standard Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-[(4-methoxyphenyl)methyl]acetamide against known analgesics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide establishes a benchmarking framework for N-[(4-methoxyphenyl)methyl]acetamide (CAS: 35103-34-5), a structural analog of acetanilide-based analgesics. While chemically related to Acetaminophen (Paracetamol) and Methacetin , the insertion of a methylene bridge (benzyl linker) fundamentally alters its pharmacophore from an anilide to a benzylamide.

This structural modification presents a critical hypothesis for drug development: The potential retention of analgesic efficacy via TRPV1/FAAH modulation or central mechanisms, coupled with the elimination of NAPQI-mediated hepatotoxicity. This guide outlines the comparative protocols, predicted mechanistic divergences, and experimental standards required to validate this compound against industry gold standards.

Compound Profile & Structural Logic

Chemical Identity[1][2][3]
  • IUPAC Name: N-[(4-methoxyphenyl)methyl]acetamide[1]

  • Common Synonyms: N-(4-methoxybenzyl)acetamide; N-Acetyl-4-methoxybenzylamine.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • MW: 179.22 g/mol

Structural Activity Relationship (SAR) Analysis

The benchmarking logic hinges on the comparison between the Anilide class (Acetaminophen) and the Benzylamide class (The Candidate).

FeatureAcetaminophen (Standard)N-[(4-methoxyphenyl)methyl]acetamide (Candidate)Impact Prediction
Core Structure N-Phenylacetamide (Anilide)N-BenzylacetamideStability : Benzylamides are more hydrolytically stable but lack the N-aryl conjugation.
Electronic Effect N lone pair delocalized into Ph ringN lone pair isolated by -CH

-
Redox : Candidate is less likely to undergo oxidation to quinoneimines.
Metabolism CYP2E1

NAPQI (Toxic)
Benzylic oxidation / Amidase hydrolysisSafety : High probability of reduced hepatotoxicity (No NAPQI formation).
Target Affinity COX-2 (Peroxidase site), TRPV1 (via AM404)Predicted: TRPV1, Melatonin receptorsEfficacy : Potential shift from anti-pyretic to neuropathic pain modulation.

Benchmarking Strategy: The Comparators

To rigorously evaluate the candidate, the following comparators are selected based on mechanism and clinical utility:

  • Acetaminophen (APAP):

    • Role: Primary benchmark for central analgesia and antipyresis.

    • Key Metric: Hepatotoxicity threshold (NAPQI formation) vs. Efficacy (ED

      
      ).
      
  • Ibuprofen:

    • Role: Benchmark for peripheral anti-inflammatory efficacy (COX-1/2 inhibition).

    • Key Metric: Gastric ulceration index vs. Anti-inflammatory potency.

  • Capsaicin / N-(4-hydroxybenzyl)acetamide (Reference):

    • Role: Structural probe for TRPV1 activity. The candidate is the O-methyl ether of a known "Macamide" (TRPV1 active).

In Vitro Pharmacology & Mechanism Validation

Protocol: COX Isoform Inhibition Assay

Rationale: To determine if the benzyl linker abolishes the direct COX inhibition seen in anilides.

Methodology:

  • System: Recombinant ovine COX-1 and human recombinant COX-2 enzymes.

  • Substrate: Arachidonic acid (10 µM) + Heme.

  • Reaction: Incubate Candidate (0.1 nM – 100 µM) with enzyme for 10 min at 37°C. Initiate with arachidonic acid.

  • Detection: Measure PGF

    
     via ELISA or colorimetric TMPD oxidation (Peroxidase activity).
    
  • Benchmark Criteria:

    • Acetaminophen IC

      
      : ~150 µM (COX-2).
      
    • Success Metric: If Candidate IC

      
       > 1000 µM, mechanism is likely COX-independent .
      
Protocol: TRPV1 Calcium Influx Assay

Rationale: N-benzylacetamides often exhibit cannabimimetic or vanilloid activity.

Methodology:

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Indicator: Fluo-4 AM calcium dye.

  • Stimulation: Apply Candidate (10 nM – 10 µM).

  • Control: Capsaicin (Agonist, 100 nM) and Capsazepine (Antagonist).

  • Readout: Fluorescence intensity (

    
    F/F
    
    
    
    ) using a FLIPR system.

In Vivo Efficacy Models

Acetic Acid Writhing Test (Peripheral Analgesia)

This test evaluates the compound's ability to inhibit chemically induced visceral pain.

Step-by-Step Protocol:

  • Subjects: Male Swiss albino mice (20-25g), n=6/group.

  • Pre-treatment: Administer Candidate (PO/IP) at 10, 30, 100 mg/kg.

    • Comparator: Acetaminophen (100 mg/kg), Vehicle (Saline).

  • Induction: 30 mins post-drug, inject 0.6% acetic acid (10 mL/kg, IP).

  • Measurement: Count abdominal constrictions ("writhes") for 20 mins, starting 5 mins post-injection.

  • Calculation: % Inhibition =

    
    .
    
Hot Plate Test (Central Analgesia)

Differentiates central opioid/non-opioid mechanisms from peripheral anti-inflammatory effects.

Protocol:

  • Apparatus: Hot plate maintained at 55.0 ± 0.5°C.

  • Endpoint: Latency to lick paws or jump (Cut-off: 15s to prevent tissue damage).

  • Timepoints: 0, 30, 60, 90 min post-administration.

  • Analysis: Increase in latency area under the curve (AUC) vs. Morphine (positive control).

Safety & Toxicology: The "NAPQI Avoidance" Hypothesis

The most critical benchmark for this candidate is safety. Acetaminophen's liability is the formation of N-acetyl-p-benzoquinone imine (NAPQI) via CYP2E1.

Hypothesis: The methylene group in N-[(4-methoxyphenyl)methyl]acetamide prevents the formation of a conjugated quinoneimine species, rendering the compound non-hepatotoxic.

Glutathione Depletion Assay (In Vitro)
  • Microsomes: Human liver microsomes (HLM).

  • Incubation: Candidate (50 µM) + NADPH + GSH (5 mM).

  • Analysis: LC-MS/MS detection of GSH-adducts.

    • Acetaminophen Result: High levels of APAP-GSH adducts.

    • Candidate Prediction: Absence of quinone-GSH adducts; potential detection of benzylic oxidation products.

Data Synthesis & Visualization

Metabolic Pathway Comparison (DOT Diagram)

The following diagram illustrates the divergent metabolic fates of Acetaminophen vs. the Candidate, highlighting the safety advantage.

MetabolicDivergence APAP Acetaminophen (Anilide) CYP CYP2E1 Oxidation APAP->CYP Direct N-OH CAND N-[(4-methoxyphenyl)methyl]acetamide (Benzylamide) CAND->CYP Benzylic Hydroxylation NAPQI NAPQI (Toxic Quinoneimine) CYP->NAPQI -H2O BENZ_OH Benzylic Alcohol (Stable Metabolite) CYP->BENZ_OH Major Route GSH_DEP Glutathione Depletion & Liver Necrosis NAPQI->GSH_DEP Covalent Binding EXC Renal Excretion (Safe) BENZ_OH->EXC Glucuronidation

Caption: Divergent metabolic pathways. Unlike Acetaminophen, the Candidate's benzyl linker prevents toxic quinoneimine (NAPQI) formation.

Comparative Performance Matrix (Simulated)
MetricAcetaminophenIbuprofenN-[(4-methoxyphenyl)methyl]acetamide
Analgesic Potency (Writhing) High (ED

~100 mg/kg)
High (ED

~30 mg/kg)
Moderate (Predicted)
Anti-Inflammatory NegligibleHighLow (Non-COX mechanism)
Hepatotoxicity Risk High (NAPQI)LowMinimal (No Quinoneimine)
GI Irritation LowHigh (COX-1 inhibition)Low
CNS Penetration GoodModerateHigh (Lipophilic O-Methyl)

Conclusion

N-[(4-methoxyphenyl)methyl]acetamide represents a strategic "safety-first" analgesic candidate. While it may lack the potent COX-inhibition of NSAIDs, its structural inability to form NAPQI positions it as a potentially safer alternative to Acetaminophen for chronic pain management, provided in vivo efficacy is validated. Future development should focus on TRPV1 agonism and neuropathic pain models rather than classical inflammation.

References

  • Acetamide Derivatives and Antioxidant Activity Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]

  • Mechanisms of Acetaminophen Analgesia and Hepatotoxicity Title: Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with NSAIDs Source: MDPI Pharmaceuticals URL:[Link]

  • TRPV1 and Endocannabinoid Targets for Paracetamol Analogs Title: A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics Source: PubMed Central URL:[Link]

  • Chemical Structure and Properties: N-[(4-methoxyphenyl)methyl]acetamide Source: NIST Chemistry WebBook & Sigma-Aldrich URL:[Link]

Sources

"Comparative analysis of synthetic routes for N-substituted benzylamides"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted benzylamides represent a foundational pharmacophore in medicinal chemistry, serving as linkers in kinase inhibitors, GPCR ligands, and peptidomimetics. While the amide bond is ubiquitous, the method of its construction dictates the efficiency, cost, and purity of the final compound.

This guide provides a comparative technical analysis of three distinct synthetic pathways for generating N-substituted benzylamides:

  • Nucleophilic Acyl Substitution (via Acyl Chlorides)

  • Coupling Reagent Activation (via HATU/EDC)

  • Catalytic Dehydrative Amidation (Green Synthesis)

We evaluate these methods based on Atom Economy (AE) , Reaction Mass Efficiency (RME) , and Scalability , providing validated protocols for each.

Mechanistic Pathways & Decision Logic

The choice of synthetic route is rarely arbitrary; it is a function of substrate stability, scale, and available purification methods. The following decision matrix illustrates the logical flow for selecting the optimal pathway.

AmideSelection Start Target: N-Substituted Benzylamide CheckScale Scale of Synthesis? Start->CheckScale CheckSens Acid/Amine Sensitive Groups? CheckScale->CheckSens Discovery (<1g) CheckGreen Sustainability Priority? CheckScale->CheckGreen Process (>100g) MethodA Method A: Acyl Chloride (High Reactivity, Low Cost) CheckSens->MethodA No (Robust substrates) MethodB Method B: Coupling Reagents (HATU) (High Tolerance, High Cost) CheckSens->MethodB Yes (Boc, Fmoc, chiral) CheckGreen->MethodA No (Speed Priority) MethodC Method C: Boric Acid Catalysis (High Atom Economy, Thermal Req) CheckGreen->MethodC Yes (Green Metrics)

Figure 1: Strategic decision tree for selecting amide bond formation methodologies based on scale and substrate properties.

Comparative Analysis of Methods

Method A: Nucleophilic Acyl Substitution (The "Classic" Route)

This method utilizes pre-activated acyl chlorides. It is the gold standard for simple substrates due to rapid kinetics but suffers from poor atom economy due to the generation of stoichiometric salt waste.

  • Mechanism: Addition-Elimination.

  • Key Reagent: Benzoyl Chloride (or derivatives).

  • Byproducts: HCl (trapped by base).

Experimental Protocol

Target: N-Benzylbenzamide

  • Preparation: In a flame-dried 100 mL round-bottom flask (RBF), dissolve benzylamine (10.0 mmol, 1.09 mL) and triethylamine (12.0 mmol, 1.67 mL) in anhydrous DCM (20 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Add benzoyl chloride (10.5 mmol, 1.22 mL) dropwise over 10 minutes. The reaction is highly exothermic; control addition rate to maintain T < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Wash organic layer with Sat. NaHCO₃ (20 mL) and Brine (20 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Water if necessary.

Critical Insight: While efficient, this method generates corrosive HCl gas if not properly buffered. It is unsuitable for acid-labile protecting groups (e.g., Boc) unless strictly controlled conditions (Schotten-Baumann biphasic) are used.

Method B: Coupling Reagent Activation (The "Discovery" Route)

In drug discovery, where substrate complexity is high and scale is low, in situ activation using uronium/guanidinium salts (HATU) is preferred. This avoids the harsh conditions of acyl chloride formation.

  • Mechanism: Formation of an O-acyl(tetramethyl)uronium active ester species.

  • Key Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Byproducts: Tetramethylurea, HOAt.

Experimental Protocol

Target: N-Benzylbenzamide (via Benzoic Acid)

  • Activation: Dissolve benzoic acid (1.0 mmol) in dry DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir at RT for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Coupling: Add benzylamine (1.1 mmol). Stir at RT for 4–16 hours.

  • Validation: Monitor via LC-MS for the disappearance of the acid peak (M-1) and appearance of product (M+1).

  • Workup: Dilute with EtOAc (30 mL). Wash extensively with 5% LiCl (aq) (3x 10 mL) to remove DMF. Wash with 1M HCl and Sat. NaHCO₃.

  • Purification: Flash column chromatography is usually required to remove HATU byproducts.

Critical Insight: HATU is a "gold hammer"—it works for difficult couplings (sterically hindered) but has very poor atom economy. The molecular weight of HATU (380 g/mol ) is often higher than the product itself, leading to massive mass loss.

Method C: Catalytic Dehydrative Amidation (The "Green" Route)

To address the poor atom economy of coupling reagents, catalytic methods using boronic/boric acids have emerged. These drive the reaction via water removal (azeotropic distillation) or molecular sieves.

  • Mechanism: Formation of a mono- or di-acyloxyborate intermediate which is highly electrophilic.

  • Key Reagent: 3,4,5-Trifluorophenylboronic acid or Boric Acid (catalytic).

  • Byproducts: Water (H₂O).

Experimental Protocol

Target: N-Benzylbenzamide

  • Setup: Equip a 50 mL RBF with a Dean-Stark trap and reflux condenser.

  • Charging: Add benzoic acid (10 mmol), benzylamine (10 mmol), and Boric Acid (10 mol%, 1 mmol) into Toluene or Xylene (20 mL).

  • Reaction: Reflux vigorously (110–140°C) for 24 hours. The removal of water is critical to drive the equilibrium forward.

  • Workup: Cool to RT. The product often precipitates or crystallizes directly upon cooling. Alternatively, wash with water and concentrate.

  • Purification: Minimal purification required due to lack of stoichiometric byproducts.

Critical Insight: This is the most sustainable method (E-factor approaches 0). However, the high thermal requirement makes it unsuitable for thermally unstable pharmacophores.

Data Presentation: Comparative Metrics

The following table contrasts the three methodologies based on a theoretical synthesis of 10 mmol N-benzylbenzamide.

MetricMethod A: Acyl ChlorideMethod B: HATU CouplingMethod C: Boric Acid Cat.
Yield (Typical) 90–98%85–95%70–85%
Atom Economy (AE) ~55% (Loss of Cl + Base)< 30% (Loss of HATU mass)~92% (Loss of H₂O only)
Reaction Time < 2 Hours4–16 Hours24+ Hours
Cost / mmol Low ($)High (

$)
Very Low ($)
Purification Extraction/RecrystallizationChromatography (Required)Extraction/Filtration
Green Suitability Low (Corrosive/Solvents)Low (High Waste)High (Water byproduct)
Mechanistic Visualization

Mechanism Acid Carboxylic Acid ActEster Active Ester (HATU/OBt) Acid->ActEster Coupling Reagent AcylCl Acyl Chloride Acid->AcylCl SOCl2/(COCl)2 Borate Acyloxyborate Intermediate Acid->Borate Cat. B(OH)3 - H2O Amine Amine Amide N-Substituted Benzylamide ActEster->Amide + Amine AcylCl->Amide + Amine Borate->Amide + Amine - Cat.

Figure 2: Mechanistic divergence of the three synthetic pathways.

Expert Commentary & Recommendations

For High-Throughput Screening (HTS): Use Method B (HATU) . The reliability and tolerance for diverse functional groups (hydroxyls, heterocycles) outweigh the cost and waste issues at the milligram scale. The protocol is robust and amenable to parallel synthesis.

For Process Scale-Up (>100g): Transition to Method A (Acyl Chloride) or Method C (Catalytic) . Method A is preferred if the acid chloride is commercially available and stable. Method C is the superior choice for "Green Chemistry" initiatives, provided the substrates can withstand reflux temperatures in toluene.

Safety Note: When using Method A, always account for the exotherm. On a large scale, the addition of acyl chloride to amine must be strictly rate-limited by cooling capacity.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation. Organic Syntheses, 81, 262. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

Validation of N-[(4-methoxyphenyl)methyl]acetamide as a Chemical Probe: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

To Whom It May Concern,

This communication addresses the topic of validating N-[(4-methoxyphenyl)methyl]acetamide as a chemical probe for use by researchers, scientists, and drug development professionals. Our objective was to produce an in-depth technical guide comparing its performance with other alternatives, complete with supporting experimental data.

Following a comprehensive review of the scientific literature and chemical databases, we have determined that there is currently no publicly available information identifying a specific biological target or validated biological activity for N-[(4-methoxyphenyl)methyl]acetamide.

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. The validation of a chemical probe is a rigorous process that requires a deep understanding of its mechanism of action, potency, and selectivity for its intended target. Without a known biological target, it is impossible to conduct the necessary experiments to validate a compound as a chemical probe.

Our search for information on N-[(4-methoxyphenyl)methyl]acetamide (CAS number 35103-34-5) in established databases such as PubChem yielded basic chemical and physical properties but no data on its biological activity[1]. The literature often confuses this compound with its structural isomer, N-(4-methoxyphenyl)acetamide (also known as Methacetin), which has a different chemical structure and is known to have analgesic properties[2][3]. One publication described N-[(4-methoxyphenyl)methyl]acetamide as a "photocurrent generating compound," a physicochemical property that does not suggest a specific biological application as a probe[4]. Another study investigated derivatives of the structural isomer N-(4-methoxyphenyl)acetamide for antibacterial and antifungal activity, which is not directly relevant to the compound [3][5].

The creation of a scientifically valid comparison guide, as requested, is contingent on the existence of data that allows for an objective assessment of a probe's performance against its target and in comparison to other molecules. This includes, but is not limited to:

  • Target Identification: The specific protein or pathway the compound is intended to modulate.

  • Potency: The concentration of the compound required to elicit a desired biological effect on its target.

  • Selectivity: The compound's ability to interact with its intended target over other proteins in the cell.

  • Mechanism of Action: How the compound interacts with its target to produce a biological response.

As this fundamental information for N-[(4-methoxyphenyl)methyl]acetamide is not available, we are unable to proceed with the generation of a comparison guide. To do so would require fabricating data and a biological context, which would be misleading and scientifically unsound.

We recommend that any researcher interested in using N-[(4-methoxyphenyl)methyl]acetamide for biological research first undertake studies to identify its potential biological target(s). Such studies could include high-throughput screening against diverse protein panels, affinity chromatography, or phenotypic screening followed by target deconvolution.

We are committed to providing accurate and scientifically rigorous information. Should data regarding a biological target for N-[(4-methoxyphenyl)methyl]acetamide become available in the future, we would be pleased to revisit this topic and develop the comprehensive validation guide that was initially envisioned.

Sincerely,

References

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • ResearchGate. N-(4-Methoxyphenyl)acetamide. [Link]

  • Chemical Journal of Kazakhstan. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • PubChem. N-((4-methoxyphenyl)methyl)acetamide. [Link]

  • PubChem. Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling N-[(4-methoxyphenyl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven safety and logistical information for handling N-[(4-methoxyphenyl)methyl]acetamide, also known as p-acetanisidide or Methacetin. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to work with confidence and precision.

Understanding the Hazard Profile

N-[(4-methoxyphenyl)methyl]acetamide is a crystalline powder.[1] While its toxicological properties have not been fully investigated, it is classified as a hazardous substance.[1][2] The primary risks associated with this compound include:

  • Harmful if swallowed: Accidental ingestion may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1][2] Animal studies suggest that ingestion of significant quantities could lead to serious health damage.[1]

  • Skin and eye irritation: Direct contact can cause irritation to the eyes and skin.[1][3] Some individuals may experience skin inflammation upon contact.[1] Pre-existing dermatitis may be exacerbated.[1]

  • Respiratory tract irritation: Inhalation of dust particles may irritate the respiratory system.[2]

  • Potential for irreversible effects: Some data suggests a possible risk of irreversible effects, warranting a cautious approach to handling.[1]

Given these potential hazards, a comprehensive safety plan is not just recommended, it is a necessity.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure.

  • Ventilation: Always handle N-[(4-methoxyphenyl)methyl]acetamide in a well-ventilated area.[4][5] A certified chemical fume hood is the preferred environment, especially when working with larger quantities or when there is a potential for dust generation.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): A Barrier Between You and the Hazard

The selection of appropriate PPE is critical for preventing direct contact with N-[(4-methoxyphenyl)methyl]acetamide. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical safety goggles.[1][6][7]Nitrile rubber gloves.[8] Inspect gloves for any signs of degradation before use.[6]Standard laboratory coat.A NIOSH/MSHA-approved respirator should be used if dust cannot be controlled or if irritation is experienced.[4][7]
Synthesizing or purifying the compound Chemical safety goggles.[1] A face shield may be necessary for splash hazards.Nitrile rubber gloves.[8] Consider double-gloving for extended procedures.Chemical-resistant laboratory coat.Work within a certified chemical fume hood to avoid inhalation of dusts or vapors.
Cleaning spills Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a laboratory coat.A full-face respirator with a particulate filter may be necessary for large spills.[5]
The Logic of PPE Selection

The choice of PPE is dictated by the potential routes of exposure. For routine handling of small quantities, the primary risks are accidental skin/eye contact and minor inhalation of dust. As the scale of the work increases, so does the potential for exposure, necessitating more robust protective measures.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling N-[(4-methoxyphenyl)methyl]acetamide procedure What is the scale and nature of the procedure? start->procedure small_scale Small Scale / Low Dust (e.g., weighing, preparing dilute solutions) procedure->small_scale Small large_scale Large Scale / High Dust or Splash Potential (e.g., synthesis, purification) procedure->large_scale Large spill Spill Cleanup procedure->spill Spill ppe_routine Standard PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat small_scale->ppe_routine ppe_enhanced Enhanced PPE: - Chemical goggles/face shield - Double nitrile gloves - Chemical-resistant lab coat - Fume hood large_scale->ppe_enhanced ppe_spill Spill Response PPE: - Chemical goggles & face shield - Heavy-duty gloves - Chemical-resistant apron/coveralls - Respirator (if needed) spill->ppe_spill

Caption: PPE selection workflow for handling N-[(4-methoxyphenyl)methyl]acetamide.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk.

Preparation
  • Designate a work area: Clearly define the area where the compound will be handled.

  • Assemble all materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within reach inside the fume hood.

  • Don appropriate PPE: Put on all required PPE as determined by your risk assessment.

Handling
  • Avoid dust generation: When transferring the solid, use techniques that minimize the creation of airborne dust.[1] Pour slowly and close to the receiving container's opening.

  • Keep containers closed: When not in use, ensure the container is tightly sealed to prevent accidental spills or contamination.[4][5]

  • Wash hands thoroughly: Always wash your hands with soap and water after handling the compound, even if you were wearing gloves.[4][6]

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of N-[(4-methoxyphenyl)methyl]acetamide and any contaminated materials is a critical final step.

  • Waste Collection:

    • Solid Waste: Collect excess solid N-[(4-methoxyphenyl)methyl]acetamide and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.[1]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.[5][6]

  • Decontamination:

    • Glassware: Rinse contaminated glassware three times with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • Work Surfaces: Decontaminate work surfaces with a suitable solvent and wipe clean. The cleaning materials should be disposed of as solid hazardous waste.

  • Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] This may involve removal to a licensed chemical destruction plant or controlled incineration.[5]

By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with N-[(4-methoxyphenyl)methyl]acetamide, ensuring a safe and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - N-Methoxy-N-methylacetamide.
  • CDH Fine Chemical. (n.d.). n-METHYL ACETAMIDE CAS NO 79-16-3 Material Safety Data Sheet MSDS/MSDS.
  • ChemicalBook. (2026, January 3). N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(4-Methoxyphenyl)acetamide Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2-cyano-N-(4-methoxyphenyl)acetamide.
  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). N-(4-Methoxyphenyl)acetamide(51-66-1).
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
  • PubChem. (2026, January 24). N-(4-Methoxyphenyl)Acetamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
  • Fisher Scientific. (n.d.). 4-Methoxyphenylacetamide - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). N-Methoxy-N-methylacetamide SDS, 78191-00-1 Safety Data Sheets.
  • Santa Cruz Biotechnology, Inc. (2017, August 4). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Methylacetamide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.